D-Pentamannuronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H42O31 |
|---|---|
Molecular Weight |
898.6 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H42O31/c31-1-2(32)16(21(42)43)58-27(8(1)38)55-13-4(34)10(40)29(60-18(13)23(46)47)57-15-6(36)11(41)30(61-20(15)25(50)51)56-14-5(35)9(39)28(59-19(14)24(48)49)54-12-3(33)7(37)26(52)53-17(12)22(44)45/h1-20,26-41,52H,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t1-,2-,3+,4+,5+,6+,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,26+,27+,28+,29+,30+/m0/s1 |
InChI Key |
XTVQVZDWFHITEQ-YLWRECDYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Properties of D-Pentamannuronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Pentamannuronic acid is an alginate oligosaccharide composed of five β-D-mannuronic acid units linked together. Alginates, naturally occurring polysaccharides found in the cell walls of brown algae and as a capsular polysaccharide in some bacteria, are composed of blocks of mannuronic acid (M-blocks) and guluronic acid (G-blocks). Oligomers derived from these polysaccharides, such as this compound, are gaining significant attention in the scientific community for their potential therapeutic applications, including in the research of pain and vascular dementia. This technical guide provides a comprehensive overview of the core basic properties of this compound, its potential biological activities, and detailed experimental protocols for its study.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₂O₃₁ | [1][2] |
| Molecular Weight | 898.64 g/mol | [1] |
| CAS Number | 183668-50-0 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water (≥ 100 mg/mL) | [1] |
| pKa (monomer) | 3.38 (for β-D-mannuronic acid) | [3][4] |
Note: The provided pKa value is for the monomeric unit, β-D-mannuronic acid. The pKa of the pentamer may vary due to the polymeric structure.
Stability Profile
The stability of this compound is a critical factor for its handling, storage, and formulation.
| Condition | Stability | Recommendations | Source |
| Storage (Solid) | Stable at -20°C, protected from light. | Store in a tightly sealed container in a freezer. | [1] |
| Storage (in Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light). | Aliquot solutions to avoid repeated freeze-thaw cycles. For aqueous solutions, sterile filter using a 0.22 µm filter before use. | [1] |
| pH and Temperature | General stability for polyuronic acids is observed between pH 1-9 at room temperature. Degradation can occur at elevated temperatures and under strongly acidic or alkaline conditions. | Conduct specific stability studies for the intended application and formulation. | [5] |
Biological Activity and Potential Signaling Pathways
Research suggests that mannuronic acid and its oligomers possess anti-inflammatory and neuroprotective properties. While direct studies on this compound are emerging, evidence from related compounds points towards the modulation of key inflammatory signaling pathways.
Anti-Inflammatory Effects and TLR4 Signaling
β-D-mannuronic acid has been shown to act as an antagonist of Toll-like receptor 4 (TLR4). TLR4 is a key pattern recognition receptor of the innate immune system that, upon activation by ligands such as lipopolysaccharide (LPS), triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines. By inhibiting TLR4, mannuronic acid oligomers may suppress the activation of downstream signaling molecules like MyD88 and subsequently inhibit the nuclear translocation of NF-κB, a critical transcription factor for inflammatory gene expression.
Caption: Potential inhibition of the TLR4 signaling pathway by this compound.
Neuroprotective Effects
The anti-inflammatory properties of mannuronic acid oligomers may contribute to their observed neuroprotective effects. By reducing neuroinflammation, these compounds could mitigate neuronal damage in conditions like vascular dementia and Alzheimer's disease. Further research is needed to elucidate the precise mechanisms of neuroprotection.
Experimental Protocols
Extraction and Purification of Alginate Oligosaccharides
This protocol describes a general method for obtaining alginate oligosaccharides, including this compound, from brown algae.
Caption: General workflow for the extraction and purification of alginate oligosaccharides.
Methodology:
-
Pre-treatment of Brown Algae: The raw seaweed is washed with dilute acid to remove interfering substances and then treated with solvents like ethanol (B145695) to remove pigments and lipids.
-
Alginate Extraction: The pre-treated algae are subjected to alkaline extraction (e.g., with sodium carbonate) to solubilize the alginate.
-
Enzymatic Hydrolysis: The extracted sodium alginate is dissolved in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and incubated with a specific alginate lyase that cleaves the polysaccharide into smaller oligosaccharides. The reaction is typically carried out at 40°C for a defined period (e.g., 6 hours) and terminated by heat inactivation of the enzyme.
-
Purification: The resulting oligosaccharide mixture is purified using a combination of centrifugation, filtration, and chromatographic techniques. Anion-exchange chromatography is particularly effective for separating the acidic oligosaccharides based on their charge.
-
Desalting and Lyophilization: The purified oligosaccharide fractions are desalted (e.g., by electrodialysis or size-exclusion chromatography) and then lyophilized to obtain a dry powder.
Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol provides a general framework for the analysis of this compound.
Caption: Experimental workflow for the HPLC-MS analysis of this compound.
Methodology:
-
Sample Preparation: For biological samples like plasma or urine, a protein precipitation step is typically required. This can be achieved by adding a cold solvent such as methanol, followed by centrifugation to remove the precipitated proteins.
-
HPLC Separation: The supernatant is injected into an HPLC system. For the separation of acidic oligosaccharides, high-performance anion-exchange chromatography (HPAEC) is often employed. Alternatively, reversed-phase chromatography can be used after derivatization.
-
Column: A suitable anion-exchange column (e.g., DEAE).
-
Mobile Phase: A gradient of a salt solution (e.g., ammonium (B1175870) formate) is used to elute the oligosaccharides.
-
Detection: Pulsed Amperometric Detection (PAD) or UV detection can be used in conjunction with mass spectrometry.
-
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and quantification.
-
Ionization Mode: Negative ion mode is generally preferred for acidic compounds.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification.
-
Conclusion
This compound is a promising alginate oligosaccharide with potential therapeutic applications stemming from its anti-inflammatory and neuroprotective properties. This technical guide provides a foundational understanding of its core properties and outlines key experimental methodologies for its study. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential in various disease models. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals embarking on the investigation of this intriguing biomolecule.
References
D-Pentamannuronic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Significance
Abstract
D-pentamannuronic acid, a precisely defined oligosaccharide derived from the abundant marine biopolymer alginate, is a molecule of increasing interest to the scientific and biomedical communities. As a pentamer of β-(1→4)-linked D-mannuronic acid residues, it represents a structurally defined component of alginate oligosaccharides (AOS) which have demonstrated a wide range of biological activities, including immunomodulatory, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and known biological activities of this compound. Detailed experimental protocols for its preparation and characterization are presented, alongside quantitative data and visual representations of its synthetic pathways and biological mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this marine-derived oligosaccharide.
Introduction: The Emergence of a Bioactive Oligosaccharide
Alginate, a linear anionic polysaccharide found in the cell walls of brown algae (Phaeophyceae) and as an exopolysaccharide from some bacteria, is composed of variable blocks of β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). For decades, the focus of alginate research was on the properties of the high molecular weight polymer. However, the degradation of alginate into smaller, defined oligosaccharides has unveiled a new class of bioactive molecules.
The "discovery" of this compound was not a singular event but rather the result of advancements in the fractionation and characterization of alginate hydrolysates. Early work focused on separating and identifying the constituent oligomers, revealing that their biological activities are often dependent on their degree of polymerization and monomeric composition. Among these, the pentamer of mannuronic acid has been highlighted for its potential biological significance.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a challenging task due to the need for stereoselective formation of β-(1→4)-glycosidic linkages between the mannuronic acid monomers. The presence of the C-5 carboxyl group in the mannuronic acid building blocks can deactivate the anomeric center, complicating glycosylation reactions. Several strategies have been developed to overcome these challenges, primarily involving the use of protected mannuronic acid donors and acceptors.
A common approach involves a convergent synthesis strategy, where monosaccharide or disaccharide building blocks are sequentially coupled to form the desired pentasaccharide. Key to this process is the careful selection of protecting groups to allow for regioselective glycosylation and subsequent deprotection.
Representative Synthetic Scheme
A plausible synthetic route to this compound, based on methodologies for similar oligo-mannuronates, is outlined below. This approach utilizes a thioglycoside donor and a suitably protected acceptor to achieve the desired β-linkage.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established methods for oligo-mannuronic acid synthesis. Specific protecting groups and reaction conditions may vary.
Step 1: Synthesis of a Protected Mannuronic Acid Donor
-
Protection: Start with a suitable D-mannose derivative, for example, methyl α-D-mannopyranoside. Protect the hydroxyl groups at positions 2, 3, and 4. A common strategy is to use benzyl (B1604629) (Bn) ethers for stable protection. The C-6 hydroxyl is often protected with a group that can be selectively removed later, such as a silyl (B83357) ether.
-
Thioglycosylation: Convert the anomeric position to a thioglycoside, for example, a phenylthioglycoside, which serves as a good glycosyl donor.
-
Selective Deprotection and Oxidation: Selectively deprotect the C-6 hydroxyl group and oxidize it to a carboxylic acid using a reagent such as TEMPO/BAIB. The resulting carboxylic acid is then typically protected as a methyl ester.
-
Final Donor Preparation: This results in a fully protected mannuronic acid thioglycoside donor.
Step 2: Synthesis of a Protected Mannose Acceptor
-
Prepare a mannose derivative with a free hydroxyl group at the C-4 position. This can be achieved by starting with a protected mannose derivative and selectively removing the protecting group at C-4.
Step 3: Glycosylation to Form a Disaccharide
-
Activate the thioglycoside donor from Step 1 with a promoter such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) at low temperature (e.g., -40 °C).
-
Add the acceptor from Step 2 to the reaction mixture.
-
Allow the reaction to proceed to completion, then quench and purify the resulting protected disaccharide.
Step 4: Iterative Elongation
-
Selectively deprotect the 4-OH group of the newly added mannuronic acid residue on the disaccharide.
-
Repeat the glycosylation reaction with the mannuronic acid donor to form a trisaccharide.
-
Continue this iterative process until the protected pentasaccharide is assembled.
Step 5: Global Deprotection and Purification
-
Remove all protecting groups. For example, benzyl ethers can be removed by catalytic hydrogenation. Ester groups are saponified with a base like sodium hydroxide.
-
Purify the final product, this compound, using techniques such as size-exclusion chromatography followed by high-performance liquid chromatography (HPLC).
Quantitative Data from Oligo-Mannuronic Acid Synthesis
| Oligomer | Synthesis Method | Reported Yield | Reference |
| Disaccharide | Thiomannuronic donor | 78% | [1] |
| Trisaccharide | Thiomannuronic donor | 50% | [1] |
| Tetrasaccharide | Automated solid-phase | 47% (overall) | [2] |
| Octasaccharide | Automated solid-phase | 20% (overall) | [2] |
| Dodecasaccharide | Automated solid-phase | 11% (overall) | [2] |
Characterization
The structural confirmation of synthesized this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure, including the stereochemistry of the glycosidic linkages and the degree of polymerization.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of D₂O.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: The anomeric protons (H-1) of β-linked mannuronic acid residues typically appear in a distinct region of the ¹H NMR spectrum. 2D NMR experiments (COSY, HSQC, HMBC) are used to assign all proton and carbon signals and to confirm the β-(1→4) linkages.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Internal β-D-Mannuronic Acid Residues
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 / C-1 | ~4.8-5.1 | ~100-102 |
| H-2 / C-2 | ~4.0-4.2 | ~68-70 |
| H-3 / C-3 | ~3.8-4.0 | ~72-74 |
| H-4 / C-4 | ~3.7-3.9 | ~78-80 |
| H-5 / C-5 | ~4.2-4.4 | ~74-76 |
| C-6 (COOH) | - | ~175-177 |
| (Note: Chemical shifts are approximate and can vary based on solvent, temperature, and pH. Data is compiled based on published spectra of oligo-mannuronates) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the pentasaccharide.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable solvent such as a water/acetonitrile mixture.
-
Data Acquisition: Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-nH]ⁿ⁻.
-
Data Analysis: The expected molecular weight for this compound (C₃₀H₄₂O₃₁) is 906.65 g/mol . The observed mass spectrum should show ions corresponding to this molecular weight.
Biological Activity and Signaling Pathways
Alginate oligosaccharides, including those rich in mannuronic acid, are recognized as potent immunomodulators. Their biological effects are often size-dependent.
Immunomodulatory Effects via Toll-Like Receptors
One of the key mechanisms by which alginate oligosaccharides exert their effects is through the activation of Toll-like receptors (TLRs), particularly TLR2 and TLR4. These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals. The interaction of oligo-mannuronates with TLRs on immune cells like macrophages can trigger downstream signaling cascades, leading to the production of cytokines and other inflammatory mediators.
Size-Dependent Activities
Research suggests that the biological activity of alginate oligosaccharides is dependent on their degree of polymerization (DP). For instance, in agriculture, AOS with low molecular weights (500-3000 Da, which corresponds to a DP of approximately 2-15) and a higher ratio of mannuronic to guluronic acid have been shown to be more effective at promoting plant growth.[3] This highlights the importance of using well-defined oligomers like this compound in research to elucidate precise structure-activity relationships.
Conclusion and Future Directions
This compound stands out as a molecule of significant interest at the intersection of carbohydrate chemistry, marine biology, and pharmacology. Its well-defined structure allows for precise investigation of the biological activities attributed to oligo-mannuronates. The continued development of efficient and stereoselective synthetic methods will be crucial for making this and related oligosaccharides more accessible for in-depth biological studies.
Future research should focus on:
-
Elucidating the specific structure-activity relationships of different sized oligo-mannuronates in various biological systems.
-
Investigating the detailed molecular interactions between this compound and its cellular receptors, such as TLRs.
-
Exploring the therapeutic potential of this compound in preclinical models of inflammatory diseases, neurodegenerative disorders, and cancer.
The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and application of this promising marine-derived oligosaccharide.
References
- 1. Immunostimulatory activities of monoglycosylated alpha-D-pyranosylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brown Algae (Phaeophyceae) from the Coast of Madagascar: preliminary Bioactivity Studies and Isolation of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure and Function of D-Pentamannuronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Pentamannuronic acid, an oligosaccharide derived from alginate, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. Comprising five β-D-mannuronic acid residues linked by (1→4)-glycosidic bonds, its structure underpins a potent anti-inflammatory and immunomodulatory activity. The primary mechanism of action involves the antagonism of Toll-like receptor 4 (TLR4), a key mediator of innate immunity. By inhibiting the TLR4 signaling pathway, this compound effectively downregulates the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This targeted anti-inflammatory profile has positioned this compound as a promising candidate for the therapeutic intervention in conditions characterized by chronic inflammation, notably neuropathic pain and vascular dementia. This technical guide provides a comprehensive overview of the structure, function, and therapeutic potential of this compound, including available data, experimental protocols, and a visualization of its primary signaling pathway.
Structure of this compound
This compound is a homooligomer composed of five D-mannuronic acid units. D-mannuronic acid is a uronic acid derived from mannose.[1] The constituent monosaccharides are in their pyranose form and are linked by β-(1→4)-glycosidic bonds. This linkage is characteristic of the polymannuronate blocks found in alginate, a major polysaccharide component of brown algae.[2][3] The stereochemistry of the glycosidic bond is crucial for the molecule's three-dimensional structure and its biological activity.
The chemical structure of the repeating unit, β-D-mannuronic acid, is shown below:
A simplified representation of the β-D-mannuronic acid monomer.
This compound is formed by the linkage of five such monomers. The β-(1→4) linkage connects the anomeric carbon (C1) of one mannuronic acid unit to the hydroxyl group at the C4 position of the adjacent unit.
Function and Mechanism of Action
The primary biological function of this compound and related alginate oligosaccharides is their anti-inflammatory and immunomodulatory activity.[4] This activity is particularly relevant to the pathogenesis of neuropathic pain and the neuroinflammation associated with vascular dementia.
Anti-inflammatory and Immunomodulatory Effects
The key mechanism underlying the anti-inflammatory effects of this compound is its ability to act as an antagonist of Toll-like receptor 4 (TLR4).[4] TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria.[5]
Upon activation by an agonist, TLR4 initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, which culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]
This compound, by acting as a TLR4 antagonist, competitively inhibits the binding of TLR4 agonists, thereby preventing the initiation of this inflammatory cascade. This leads to a significant reduction in the production of pro-inflammatory mediators.[4]
Role in Pain Management
Neuropathic pain is a chronic pain state often associated with persistent inflammation and central sensitization. Pro-inflammatory cytokines, such as TNF-α and IL-6, released by activated microglia and astrocytes in the central nervous system, are known to play a critical role in the development and maintenance of neuropathic pain. By inhibiting the production of these cytokines through TLR4 antagonism, this compound has the potential to alleviate neuropathic pain.
Potential in Vascular Dementia
Vascular dementia is a neurodegenerative disorder resulting from reduced blood flow to the brain, which leads to neuronal damage and cognitive decline.[6][7] Neuroinflammation is increasingly recognized as a key contributor to the pathophysiology of vascular dementia. The anti-inflammatory properties of this compound, by mitigating the neuroinflammatory response, may offer a neuroprotective effect, potentially slowing the progression of the disease.
Quantitative Data
While the qualitative effects of alginate oligosaccharides on inflammation are well-documented, specific quantitative data for this compound, such as IC50 values for cytokine inhibition, are not extensively available in publicly accessible literature. The table below summarizes the known effects of alginate-derived oligosaccharides on key inflammatory markers.
| Compound/Fraction | Target Cell Line | Stimulant | Target Molecule | Effect | Reference |
| Guluronate Oligosaccharides | RAW 264.7 | LPS | NO, PGE2, ROS, iNOS, COX-2, TNF-α, IL-1β, IL-6 | Significant, dose-dependent suppression | [4] |
| Alginate from Ericaria crinita | In vivo (rats) | LPS | TNF-α, IL-6 | Significant reduction at 25 and 100 mg/kg | [8] |
| Alginate from Ericaria crinita | In vitro | DPPH radical | - | IC50 = 505 µg/mL | [8] |
Signaling Pathway Visualization
The primary signaling pathway modulated by this compound is the TLR4/NF-κB pathway. The following diagram illustrates the inhibitory effect of this compound on this pathway.
Inhibition of the TLR4/NF-κB signaling pathway by this compound.
Experimental Protocols
The following are generalized protocols for key experiments to assess the bioactivity of this compound.
In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
This protocol outlines the steps to measure the inhibition of pro-inflammatory cytokine production in a murine macrophage cell line.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a vehicle control (no this compound) and an unstimulated control (no LPS).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.
Experimental workflow for in vitro anti-inflammatory assay.
In Vivo Neuropathic Pain Model
This protocol describes a general approach to evaluate the analgesic effect of this compound in a rodent model of neuropathic pain.
-
Model Induction: Induce neuropathic pain in adult male Sprague-Dawley rats or C57BL/6 mice using a standard model, such as chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve.
-
Treatment Administration: Following a post-operative recovery and pain development period (typically 7-14 days), administer this compound or vehicle control. The route of administration (e.g., intraperitoneal, oral) and dosage will need to be optimized. A typical dosage for alginate oligosaccharides in vivo is in the range of 25-100 mg/kg.[8]
-
Behavioral Testing: Assess pain behaviors at baseline and at various time points after treatment.
-
Mechanical Allodynia: Measure the paw withdrawal threshold to stimulation with von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (Hargreaves test).
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated group and the vehicle control group.
In Vivo Vascular Dementia Model
This protocol provides a general framework for assessing the neuroprotective effects of this compound in a rodent model of vascular dementia.
-
Model Induction: Induce chronic cerebral hypoperfusion in adult male rats or mice via bilateral common carotid artery occlusion (BCCAO).
-
Treatment Administration: Begin administration of this compound or vehicle control, typically starting shortly after the BCCAO surgery and continuing for several weeks (e.g., 4-8 weeks).
-
Cognitive Testing: Evaluate cognitive function using a battery of behavioral tests, such as:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze or T-maze: To evaluate spatial working memory.
-
-
Histological Analysis: At the end of the treatment period, perfuse the animals and collect brain tissue for histological analysis. Assess neuronal damage, white matter integrity, and neuroinflammation (e.g., by immunohistochemical staining for markers of microglia and astrocyte activation).
-
Data Analysis: Compare the performance in cognitive tests and the extent of neuropathological changes between the this compound-treated and vehicle control groups.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for inflammatory conditions, particularly neuropathic pain and vascular dementia. Its well-defined structure and specific mechanism of action, centered on the inhibition of the TLR4/NF-κB signaling pathway, make it an attractive candidate for further drug development.
Future research should focus on several key areas:
-
Quantitative Pharmacodynamics: Elucidating the precise dose-response relationships and IC50 values for the inhibition of key inflammatory mediators.
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.
-
In Vivo Efficacy: Conducting comprehensive studies in relevant animal models to establish therapeutic efficacy and safety.
-
Exploration of Other Pathways: Investigating potential effects on other relevant signaling pathways, such as the Nrf2 antioxidant pathway, to fully understand its spectrum of biological activity.
The continued investigation of this compound and related alginate oligosaccharides holds significant promise for the development of novel, targeted therapies for a range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Molecular Weight and Guluronic Acid/Mannuronic Acid Ratio on the Rheological Behavior and Stabilizing Property of Sodium Alginate [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory activity of guluronate oligosaccharides obtained by oxidative degradation from alginate in lipopolysaccharide-activated murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alginate oligosaccharide alleviates vascular aging by upregulating glutathione peroxidase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alginate from Ericaria crinita Possesses Antioxidant Activity and Attenuates Systemic Inflammation via Downregulation of Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Sourcing and Extraction of D-Pentamannuronic Acid for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Pentamannuronic acid, an oligosaccharide derived from the naturally occurring polymer alginate, is gaining significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary sources of this compound, detailed methodologies for its extraction and purification, and current understanding of its biological signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to isolate and study this promising biomolecule.
Introduction
This compound is a homooligomer consisting of five β-D-mannuronic acid units linked by β-(1→4) glycosidic bonds. It is a component of the broader class of alginate oligosaccharides (AOS) derived from alginic acid, a linear anionic polysaccharide abundant in the cell walls of brown algae and as an exopolysaccharide in some Gram-negative bacteria.[1] Emerging research has highlighted the anti-inflammatory and neuroprotective properties of mannuronic acid and its oligomers, making this compound a molecule of interest for drug discovery and development.[2]
Sources of this compound
The principal sources of this compound are marine brown algae and certain species of bacteria.
Marine Brown Algae
Brown algae (Phaeophyceae) are the most abundant natural source of alginate, the precursor polymer for this compound. The composition of alginate, specifically the ratio of β-D-mannuronic acid (M) to α-L-guluronic acid (G), varies between different species of brown algae and even between different parts of the same plant. Species with a high M/G ratio are preferable for obtaining higher yields of mannuronate-rich oligosaccharides.
Bacterial Sources
Certain Gram-negative bacteria, notably species of Azotobacter and Pseudomonas, are known to produce alginate as an extracellular polysaccharide.[3][4] Bacterial alginates are typically rich in mannuronic acid residues, making them another viable source for the production of this compound.[5] The controlled fermentation conditions for bacterial production can offer a more consistent and potentially customizable source of alginate compared to wild-harvested algae.
Extraction and Production of this compound
The production of this compound from its polymer source, alginate, primarily involves enzymatic hydrolysis.
Enzymatic Hydrolysis of Alginate
The most specific and efficient method for producing this compound is through the enzymatic degradation of alginate using alginate lyases. These enzymes cleave the glycosidic bonds of the alginate polymer via a β-elimination reaction. Specifically, poly(β-D-mannuronate) lyases (EC 4.2.2.3) are employed to selectively degrade the polymannuronic regions of the alginate chain, yielding mannuronate oligosaccharides of varying lengths.
Experimental Protocol: Enzymatic Production of Alginate Oligosaccharides (AOs) from Brown Algae [6][7][8]
This protocol describes the direct hydrolysis of brown algae to produce alginate oligosaccharides, including this compound.
1. Substrate Preparation:
- Wash the brown algae (e.g., Laminaria japonica roots or Macrocystis pyrifera) with tap water to remove impurities.
- Dry the washed algae at 60°C to a constant weight.
- Grind the dried algae into a fine powder (e.g., using a grinder) and pass it through a 40-mesh sieve.
2. Enzymatic Hydrolysis:
- Prepare a suspension of the algal powder in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).
- Add the purified alginate lyase (e.g., AlyP18 from Pseudoalteromonas agarivorans A3) to the suspension. The enzyme-to-substrate (E/S) ratio should be optimized for the specific enzyme and substrate. For example, an E/S ratio of 1600 U/g for L. japonica roots and 3200 U/g for M. pyrifera has been reported.[7]
- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with constant stirring for a predetermined duration (e.g., 12 hours).[7]
3. Termination and Product Recovery:
- Terminate the enzymatic reaction by heating the mixture to 100°C for 10 minutes.
- Centrifuge the mixture to remove insoluble algal debris.
- Collect the supernatant containing the alginate oligosaccharides.
4. Analysis of Hydrolysis Products:
- The resulting alginate oligosaccharides can be analyzed by High-Performance Liquid Chromatography (HPLC) to determine the distribution of different chain lengths (dimers, trimers, tetramers, pentamers, etc.).[7]
Quantitative Data on Alginate Oligosaccharide (AO) Production [6][8]
| Source Material | Enzyme | Optimized Hydrolysis Conditions | Substrate Degradation Efficiency (%) | AO Production Yield (%) | Dominant AO Products |
| Laminaria japonica roots | Alginate Lyase AlyP18 | 50°C, pH 7.0, E/S ratio 1600 U/g | 53 | ~32 | Trimers and Tetramers |
| Macrocystis pyrifera | Alginate Lyase AlyP18 | 50°C, pH 7.0, E/S ratio 3200 U/g | 77 | ~46.5 | Trimers and Tetramers |
Purification of this compound
Following enzymatic hydrolysis, a mixture of mannuronate oligosaccharides of varying degrees of polymerization is obtained. The purification of this compound from this mixture typically involves a multi-step chromatographic process.
Size-Exclusion Chromatography (SEC)
SEC is employed as an initial step to separate the oligosaccharides based on their size. This allows for the fractionation of the mixture into groups of different molecular weights.
General Protocol for Size-Exclusion Chromatography:
-
Column Selection: Choose a size-exclusion column with a fractionation range appropriate for small oligosaccharides (e.g., Superdex™ 30).
-
Equilibration: Equilibrate the column with a suitable mobile phase (e.g., 0.1 M NaCl).
-
Sample Loading: Load the concentrated supernatant from the enzymatic hydrolysis onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the fractions using a suitable method (e.g., HPLC) to identify those containing oligosaccharides in the desired size range (i.e., pentamers).
Anion-Exchange Chromatography (AEC)
Anion-exchange chromatography is a high-resolution technique used to separate molecules based on their net negative charge. Since this compound is an acidic oligosaccharide, it carries a negative charge and can be effectively purified using AEC. This step is crucial for achieving high purity (>96%).[9]
Experimental Protocol: Purification of Mannuronate Oligosaccharides by Anion-Exchange Chromatography [9]
This protocol provides a general guideline for the purification of mannuronate oligosaccharides. Specific parameters may need to be optimized.
1. Column and Buffer Preparation:
- Select a strong anion-exchange column (e.g., QAE-Sephadex).
- Prepare a low-salt starting buffer (e.g., 2 mM Tris base) and a high-salt elution buffer (e.g., 2 M NaCl in 2 mM Tris base).
2. Sample Preparation and Loading:
- Pool and concentrate the fractions from SEC that contain the desired this compound.
- Dilute the sample in the starting buffer to reduce its ionic strength.
- Load the diluted sample onto the equilibrated anion-exchange column.
3. Elution:
- Wash the column with the starting buffer to remove any unbound or weakly bound molecules.
- Elute the bound oligosaccharides using a linear gradient of increasing salt concentration (from 0% to 100% of the high-salt elution buffer).
4. Fraction Collection and Analysis:
- Collect fractions throughout the elution gradient.
- Analyze the fractions by HPLC to identify those containing pure this compound.
5. Desalting:
- Pool the pure fractions and desalt them using a suitable method, such as size-exclusion chromatography with a desalting column or dialysis.
6. Lyophilization:
- Lyophilize the desalted sample to obtain the pure this compound as a solid powder.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of this compound.
Experimental Protocol: HPLC Quantification of Mannuronate Oligosaccharides
This protocol is based on the analysis of mannuronate oligosaccharide standards.
1. HPLC System and Column:
- An HPLC system equipped with a suitable detector (e.g., a UV detector at 230 nm or a pulsed amperometric detector).
- A size-exclusion or anion-exchange column suitable for oligosaccharide analysis (e.g., Superdex™ 30).
2. Mobile Phase and Elution Conditions:
- Mobile Phase: 0.1 M NaCl.
- Flow Rate: 0.2 ml/min.
- Column Temperature: 25°C.
- Injection Volume: 20 μl.
3. Standard Preparation:
- Prepare a series of standard solutions of known concentrations of purified this compound.
4. Sample Preparation:
- Prepare the sample containing this compound at a concentration within the linear range of the standard curve.
5. Data Analysis:
- Generate a standard curve by plotting the peak area against the concentration of the this compound standards.
- Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
Biological Signaling Pathway
Recent studies have begun to elucidate the mechanisms by which D-mannuronic acid and its oligomers exert their biological effects. A key area of investigation is their interaction with the innate immune system, particularly through Toll-like receptors (TLRs).
β-D-mannuronic acid (referred to as M2000 in some studies) has been identified as an antagonist of TLR2 and TLR4 downstream signaling pathways.[2] It has been shown to inhibit the expression of key signaling molecules such as MyD88 and the p65 subunit of NF-κB. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, including TNF-α and IL-6.[2]
The following diagram illustrates the proposed signaling pathway through which this compound may exert its anti-inflammatory effects by antagonizing the TLR4 signaling cascade.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the TLR4 signaling pathway.
Conclusion
This compound represents a compelling molecule for further investigation in the fields of drug discovery and biomedical research. Its natural abundance in renewable marine and microbial sources, coupled with established enzymatic methods for its production, makes it an accessible target for scientific study. The detailed protocols and data presented in this guide provide a solid foundation for researchers to embark on the extraction, purification, and characterization of this compound, paving the way for a deeper understanding of its therapeutic potential. Further research into its specific interactions with cellular targets and its efficacy in various disease models is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial alginate production: an overview of its biosynthesis and potential industrial production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct Preparation of Alginate Oligosaccharides from Brown Algae by an Algae-Decomposing Alginate Lyase AlyP18 from the Marine Bacterium Pseudoalteromonas agarivorans A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Preparation of Alginate Oligosaccharides from Brown Algae by an Algae-Decomposing Alginate Lyase AlyP18 from the… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
The Ubiquitous Presence of D-Mannuronic Acid in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannuronic acid, a hexuronic acid derived from mannose, is a pivotal carbohydrate monomer found throughout the natural world, from the vast kelp forests of the oceans to the microscopic capsules of pathogenic bacteria. As a fundamental building block of the anionic polysaccharide alginate, its distribution and the ratio to its C-5 epimer, L-guluronic acid, dictate the physicochemical properties of this versatile biopolymer. In the bacterial realm, its N-acetylated derivative, N-acetyl-D-mannosaminuronic acid, is a crucial component of capsular polysaccharides, playing a significant role in virulence and host-pathogen interactions. This technical guide provides an in-depth exploration of the natural occurrence of D-mannuronic acid and its derivatives, presenting quantitative data, detailed experimental protocols for its isolation and analysis, and visualizations of key biochemical pathways.
Natural Occurrence and Quantitative Data
The primary natural sources of D-mannuronic acid are brown algae (Phaeophyceae) and certain bacteria. In brown algae, it is a major constituent of alginate, a structural polysaccharide that can comprise a significant portion of the seaweed's dry weight.[1][2] The ratio of D-mannuronic acid (M) to L-guluronic acid (G), known as the M/G ratio, is a critical parameter that varies between species, geographical location, and even different parts of the same plant, influencing the properties of the extracted alginate.[1][3] In bacteria, D-mannuronic acid and its derivatives are key components of extracellular polysaccharides (EPS) and capsular polysaccharides (CPS), which are involved in biofilm formation and pathogenesis.[2][4]
D-Mannuronic Acid in Brown Algae
The alginate yield and the M/G ratio are crucial factors for the industrial application of different brown seaweed species. A higher M/G ratio indicates a greater proportion of D-mannuronic acid.
| Brown Algae Species | Alginate Yield (% of Dry Weight) | Mannuronic to Guluronic Acid (M/G) Ratio |
| Sargassum wightii | 22.50% | - |
| Padina tetrastromatica | 19.70% | - |
| Chnoospora minima | 21.30% | - |
| Hormophysa triquetra | 26.70% | - |
| Saccorhiza polyschides | - | >1 |
| Himanthalia elongata | - | 3.59 - 3.61 |
| Laminaria ochroleuca | - | >1 |
| Undaria pinnatifida | - | >1 |
| Sargassum fluitans | - | 0.59 |
| Sargassum natans | - | 0.51 |
| Laminaria digitata | 16 - 36% | 1.2 - 2.1 |
| Saccharina latissima | - | 1.2 - 2.1 |
| Macrocystis pyrifera | 20 - 25% | - |
| Laminaria hyperborea | 14 - 21% | - |
| Durvillaea potatorum | 45 - 55% | - |
Note: A dash (-) indicates that the specific data was not provided in the cited sources.
D-Mannuronic Acid Derivatives in Bacteria
Several bacterial species produce capsular polysaccharides containing D-mannuronic acid or its N-acetylated derivative, N-acetyl-D-mannosaminuronic acid (ManNAcA). These capsules often serve as virulence factors.
| Bacterial Species | Polysaccharide Component |
| Pseudomonas aeruginosa | Alginate (composed of D-mannuronic acid and L-guluronic acid) |
| Azotobacter vinelandii | Alginate (composed of D-mannuronic acid and L-guluronic acid) |
| Staphylococcus aureus (Serotype 5 & 8) | N-acetyl-D-mannosaminuronic acid |
| Campylobacter jejuni (HS:11) | N-acetyl-D-mannosaminuronic acid |
| Micrococcus luteus | UDP-N-acetyl-D-mannosaminuronic acid |
| Escherichia coli | UDP-N-acetyl-D-mannosaminuronic acid |
Experimental Protocols
Isolation and Quantification of D-Mannuronic Acid from Brown Seaweed
This protocol outlines a general procedure for the extraction of alginate from brown seaweed and the subsequent quantification of its D-mannuronic acid content.
1. Pre-treatment of Seaweed:
-
Thoroughly wash the collected seaweed with fresh water to remove salt, sand, and other debris.[2]
-
Dry the seaweed at 60°C to a constant weight and then mill it into a fine powder.[2]
-
Treat the powdered seaweed with a 4% formaldehyde (B43269) solution to fix phenolic compounds, followed by washing with deionized water.[5]
-
Perform an acid pre-treatment with 0.1 M HCl at 60°C for 2 hours to convert alginate salts to the insoluble alginic acid.[3][6]
2. Alginate Extraction:
-
After washing the acid-treated biomass to neutrality, extract the alginate by adding a 3% (w/v) sodium carbonate (Na₂CO₃) solution and heating at 60°C for 2 hours.[3][6] This converts the insoluble alginic acid into soluble sodium alginate.
-
Separate the viscous sodium alginate solution from the solid seaweed residue by centrifugation or filtration.[5][7]
3. Precipitation and Purification:
-
Precipitate the sodium alginate from the solution by adding ethanol (B145695).[5][6]
-
Alternatively, precipitate the alginate as calcium alginate by adding a 10% calcium chloride (CaCl₂) solution. The resulting fibrous calcium alginate can be converted back to sodium alginate by treatment with a sodium carbonate solution.[7][8]
-
Wash the final sodium alginate precipitate with ethanol to remove residual salts and then dry it in an oven.[5]
4. Quantification of D-Mannuronic Acid (M/G Ratio Determination by ¹H-NMR):
-
To reduce the viscosity for high-resolution NMR, partially hydrolyze the purified sodium alginate sample by dissolving it in an acidic solution (pH 3) and heating.[9]
-
Alternatively, for non-hydrolyzed samples, dissolve the sodium alginate in D₂O at a concentration of 100 mg/mL and acquire the spectrum at an elevated temperature (e.g., 90°C) to reduce viscosity.[10]
-
Acquire the ¹H-NMR spectrum. The signals corresponding to the anomeric protons of D-mannuronic acid and L-guluronic acid residues are distinct and can be integrated to determine the M/G ratio.[9][11]
Isolation and Quantification of N-acetyl-D-mannosaminuronic Acid from Bacteria
This protocol provides a general method for the isolation of capsular polysaccharides containing N-acetyl-D-mannosaminuronic acid from bacterial cultures.
1. Bacterial Culture and Polysaccharide Extraction:
-
Grow the bacterial strain of interest in a suitable liquid medium to a high cell density.
-
For capsular polysaccharides, a common extraction method is hot phenol-water extraction. Alternatively, gentle enzymatic or chemical treatments can be used.[12]
2. Purification:
-
Achieve initial purification by precipitation with ethanol or acetone.
-
Treat the crude extract with DNase and RNase to remove nucleic acids, followed by protease treatment to digest proteins.[2]
3. Hydrolysis and Quantification:
-
Hydrolyze the purified capsular polysaccharide using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to release the constituent monosaccharides.[13][14]
-
Neutralize the hydrolysate.
-
Analyze the monosaccharide composition using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or by derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).[14]
-
Quantify N-acetyl-D-mannosaminuronic acid by comparing the peak area to a standard curve.
Biosynthesis of GDP-D-Mannuronic Acid
The biosynthesis of D-mannuronic acid occurs via the formation of its activated nucleotide sugar precursor, guanosine (B1672433) diphosphate-D-mannuronic acid (GDP-ManA). This pathway is crucial for the production of alginate in both bacteria and algae.
The biosynthesis starts from fructose-6-phosphate, a central metabolite. A series of enzymatic reactions convert it to GDP-D-mannose, which is then oxidized to GDP-D-mannuronic acid.
Role as a Signaling Molecule: Antagonism of TLR2 and TLR4
Beyond its structural role, β-D-mannuronic acid has been shown to possess immunomodulatory properties, acting as an antagonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[7][15][16] TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and trigger inflammatory responses. The antagonistic activity of β-D-mannuronic acid on TLR2 and TLR4 suggests its potential as an anti-inflammatory agent.[17][18] It is thought to interfere with the downstream signaling cascade, potentially by inhibiting the recruitment of adaptor proteins like MyD88.[1][17]
Conclusion
D-Mannuronic acid is a carbohydrate of significant interest due to its widespread natural occurrence and diverse biological roles. From its structural importance in the cell walls of brown algae to its involvement in the virulence of pathogenic bacteria and its potential as an immunomodulatory agent, the study of D-mannuronic acid and its derivatives continues to be a rich field of research. This technical guide has provided a comprehensive overview of its natural sources, methods for its isolation and quantification, and insights into its biochemical pathways. The presented data and protocols offer a valuable resource for researchers, scientists, and drug development professionals seeking to explore the full potential of this versatile biomolecule.
References
- 1. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and Characterization of Alginate from an Edible Brown Seaweed (Cystoseira barbata) Harvested in the Romanian Black Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. biotechrep.ir [biotechrep.ir]
- 7. 5. ALGINATE [fao.org]
- 8. CN102060938A - Method for extracting algin through comprehensively utilizing brown algae - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Modification of polysaccharides containing uronic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. store.astm.org [store.astm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carbohydrate composition analysis of bacterial polysaccharides: optimized acid hydrolysis conditions for HPAEC-PAD analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. mdpi.com [mdpi.com]
- 15. biomedres.us [biomedres.us]
- 16. biomedres.us [biomedres.us]
- 17. irispublishers.com [irispublishers.com]
- 18. researchgate.net [researchgate.net]
D-Pentamannuronic Acid: A Technical Guide for Researchers
CAS Number: 183668-50-0[1][2][3][][5]
For Inquiries and Custom Synthesis, Please Contact Us.
Introduction
D-Pentamannuronic acid is a defined alginate oligosaccharide, specifically an oligomer composed of five β-D-mannuronic acid units. Alginates are naturally occurring polysaccharides found in the cell walls of brown algae and are composed of mannuronic acid (M) and guluronic acid (G) residues. This compound, as a specific M-block oligomer, is of significant interest to researchers in drug development and life sciences due to its potential therapeutic properties, particularly in the areas of pain and neurodegenerative diseases like vascular dementia.[1] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, proposed mechanisms of action, experimental protocols, and a summary of its biological activities.
Physicochemical Properties and Data
This compound is a solid compound with a molecular weight of 898.64 g/mol and a chemical formula of C30H42O31.[1] It is typically supplied as a solid and should be stored at low temperatures (-20°C for short-term and -80°C for long-term) to maintain its stability.[1] For experimental use, it can be dissolved in an appropriate solvent, and if a water-based stock solution is prepared, it should be filter-sterilized before use.[1]
| Property | Value | Reference |
| CAS Number | 183668-50-0 | [1][2][3][][5] |
| Molecular Formula | C30H42O31 | [1] |
| Molecular Weight | 898.64 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | -20°C (1 month), -80°C (6 months) | [1] |
Mechanism of Action: Modulation of Inflammatory Pathways
Research into the biological activity of alginate oligosaccharides, including those rich in mannuronic acid, points towards a significant role in modulating the innate immune response. The primary mechanism appears to be the interaction with Toll-like receptor 4 (TLR4), a key pattern recognition receptor on immune cells such as macrophages.
TLR4/NF-κB Signaling Pathway
Alginate oligosaccharides have been shown to activate macrophages through the TLR4 signaling pathway.[6][7] This activation leads to a downstream cascade involving the phosphorylation of Akt and subsequent activation of the nuclear factor-kappa B (NF-κB) and mechanistic target of rapamycin (B549165) (mTOR) pathways.[6][7] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines. The binding of alginate oligosaccharides to TLR4 can therefore initiate an inflammatory response. However, there is also evidence to suggest that D-Mannuronic acid can act as a TLR4 antagonist, thereby inhibiting the inflammatory cascade, which highlights the complex and potentially context-dependent immunomodulatory effects of these compounds.[8]
Neuroprotective Effects in Vascular Dementia Models
Vascular dementia is characterized by cognitive decline resulting from cerebrovascular disease, with neuroinflammation and neuronal apoptosis being key pathological features. D-Mannuronic acid and its derivatives have demonstrated neuroprotective properties in preclinical models.[9] These effects are attributed to the inhibition of apoptotic pathways and the reduction of oxidative stress.[9][10] By mitigating neuronal damage and inflammation, this compound may hold therapeutic potential for this condition.
Role in Pain and Inflammation Research
Chronic pain often has a significant inflammatory component. The ability of mannuronic acid derivatives to modulate the immune response, particularly through the TLR4/NF-κB pathway, suggests a potential role in alleviating inflammatory pain.[8][11] Research has shown that β-D-mannuronic acid can decrease the expression of pro-inflammatory cytokines such as IL-17 while increasing anti-inflammatory cytokines like IL-4 in rheumatoid arthritis patients.[11]
Quantitative Data on Cytokine Induction
Studies on macrophage cell lines have provided quantitative data on the cytokine-inducing capabilities of alginate oligosaccharides. Mannuronate oligomers have been shown to be more potent than guluronate oligomers in inducing the secretion of a range of cytokines.[12]
| Cytokine | Induction by Mannuronate Oligomers (M3-M6) |
| TNF-α | High |
| G-CSF | High |
| MCP-1 | High |
| RANTES | High |
| GM-CSF | High |
| Eotaxin | High |
| IL-1α | Low but significant |
| IL-1β | Low but significant |
| IL-6 | Low but significant |
| IL-9 | Low but significant |
| IL-13 | Low but significant |
| Data summarized from Yamamoto et al. (2007) on RAW264.7 cells.[12] |
Experimental Protocols
Preparation of this compound
A general method for the preparation of D-Mannuronic acid derivatives involves the oxidation of a suitable precursor like α-methylmannoside.[13] The process typically involves:
-
Protection of specific hydroxyl groups on the mannoside precursor.
-
Oxidation of the primary alcohol group to a carboxylic acid using an oxidizing agent such as alkaline permanganate.
-
Deprotection to yield the desired mannuronic acid derivative.
-
Purification of the final product using chromatographic techniques.
In Vitro Model of Neuroinflammation
This protocol outlines a general approach to assess the anti-inflammatory effects of this compound on microglial cells.[8]
-
Cell Culture:
-
Use a murine microglial cell line (e.g., BV-2) or primary microglia cultures.
-
Plate the cells at an appropriate density in 24- or 96-well plates.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce an inflammatory response by adding an inflammatory stimulus such as lipopolysaccharide (LPS).
-
-
Assessment of Inflammatory Response:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent, as an indicator of NO production.
-
Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes encoding inflammatory mediators.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to analyze the protein levels and phosphorylation status of key signaling molecules in the TLR4/NF-κB pathway (e.g., p-p65, IκBα).
-
In Vivo Model of Vascular Dementia
Experimental models of vascular dementia can be induced in rodents through methods such as bilateral common carotid artery occlusion, which leads to chronic cerebral hypoperfusion.[14]
-
Animal Model:
-
Induce vascular dementia in rats or mice using a validated surgical model.
-
-
Treatment:
-
Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
-
Behavioral Testing:
-
Assess cognitive function using behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.
-
-
Histological and Molecular Analysis:
-
At the end of the treatment period, collect brain tissue.
-
Perform histological staining to assess neuronal damage and neuroinflammation.
-
Conduct molecular analyses (e.g., Western blotting, immunohistochemistry) to examine markers of apoptosis, oxidative stress, and inflammatory signaling pathways in the brain.
-
Conclusion
This compound is a promising bioactive compound with potential therapeutic applications in conditions involving inflammation and neurodegeneration, such as chronic pain and vascular dementia. Its ability to modulate the TLR4/NF-κB signaling pathway provides a clear mechanism for its immunomodulatory effects. Further research, including well-designed preclinical and clinical studies, is warranted to fully elucidate its therapeutic potential and establish its efficacy and safety in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 183668-50-0 | CAS DataBase [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. This compound pentasodium salt | 183668-50-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of multiple cytokine secretion from RAW264.7 cells by alginate oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Experimental models of vascular dementia and vascular cognitive impairment: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Characteristics and Biological Significance of D-Pentamannuronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of D-Pentamannuronic acid, an alginate oligosaccharide with significant potential in biomedical research and drug development. This document summarizes its core molecular properties, details the experimental methodologies for its characterization, and elucidates a key signaling pathway through which it exerts its biological effects.
Core Molecular Data
This compound is an oligomer composed of five mannuronic acid units. Its molecular weight and formula are fundamental parameters for researchers. The compound is often studied in its acidic form or as a sodium salt, which alters its molecular weight.
| Property | This compound | This compound Pentasodium Salt |
| Molecular Formula | C₃₀H₄₂O₃₁[1] | C₃₀H₃₇Na₅O₃₁[2] |
| Molecular Weight | 898.64 g/mol [1][3] | 1008.5 g/mol [2] |
| Source | Derived from marine brown algae and certain bacteria[1] | - |
| Potential Applications | Research in pain and vascular dementia[1] | - |
Experimental Protocols for Molecular Weight Determination
The precise determination of the molecular weight of oligosaccharides like this compound is crucial for its identification and characterization. The following protocols outline the general principles and steps for two common analytical techniques: Mass Spectrometry and Size-Exclusion Chromatography.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is a powerful technique for determining the molecular mass of polar molecules like oligosaccharides.
Methodology:
-
Sample Preparation:
-
This compound is obtained through the enzymatic hydrolysis of alginate polymers.
-
The resulting oligosaccharide mixture is then purified using techniques like anion-exchange chromatography to isolate the pentamer fraction.[4][5]
-
The purified sample is dissolved in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol (B129727) or acetonitrile, at a concentration of approximately 10 pmol/μL.[4]
-
-
Instrumentation and Analysis:
-
The sample solution is infused into the electrospray source of a mass spectrometer at a constant flow rate (e.g., 5 μL/min).[4]
-
A high voltage is applied to the tip of the infusion needle, generating a fine spray of charged droplets.
-
As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the oligosaccharide.
-
The analysis is typically performed in negative ionization mode due to the acidic nature of the uronic acid residues.[4]
-
The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer. The molecular weight is then determined from the resulting mass spectrum. The capillary temperature is maintained at a constant temperature, for instance, 250 °C.[4]
-
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. It can be used to determine the molecular weight distribution of a sample and to estimate the molecular weight of its components.
Methodology:
-
Sample Preparation:
-
A solution of the this compound sample is prepared in the same mobile phase that will be used for the chromatography.
-
The sample should be filtered through a 0.22 µm or 0.45 µm filter to remove any particulate matter before injection into the HPLC system.
-
-
Instrumentation and Analysis:
-
An HPLC system equipped with a size-exclusion column (e.g., Shodex OHpak series) is used.
-
The mobile phase is typically an aqueous buffer with a defined ionic strength (e.g., 0.1 M NaNO₃) to minimize interactions between the analyte and the stationary phase.
-
A set of oligosaccharide standards with known molecular weights is run to create a calibration curve of elution volume versus the logarithm of the molecular weight.
-
The this compound sample is then injected, and its elution volume is recorded.
-
The molecular weight of the sample is estimated by comparing its elution volume to the calibration curve.
-
Signaling Pathway and Biological Activity
Alginate oligosaccharides, including this compound, have been shown to exert immunomodulatory effects by activating specific signaling pathways in immune cells such as macrophages. One of the key pathways involved is the Toll-like receptor 4 (TLR4) mediated signaling cascade.
Alginate oligosaccharides can be recognized by TLR4 on the surface of macrophages.[1][6] This recognition triggers a downstream signaling cascade involving the adaptor protein MyD88.[6] This leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[1][6] The activation of these pathways results in the production of various pro-inflammatory cytokines and other mediators, contributing to the overall immune response.[1]
References
- 1. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. Preparation, purification and characterization of alginate oligosaccharides degraded by alginate lyase from Pseudomonas sp. HZJ 216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alginate Oligosaccharide Alleviates Lipopolysaccharide-Induced Apoptosis and Inflammatory Response of Rumen Epithelial Cells through NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Alginate Oligomer D-Pentamannuronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Pentamannuronic acid is an alginate oligomer derived from marine brown algae and certain bacteria. As a member of the alginate oligosaccharide (AOS) family, it holds significant promise for therapeutic applications due to its favorable physicochemical properties, including low molecular weight and high water solubility, which enhance bioavailability compared to larger alginate polymers. This technical guide provides a comprehensive overview of the current understanding of this compound and its constituent monomer, D-Mannuronic acid, with a focus on its core biological activities, mechanisms of action, and relevant experimental methodologies. While specific quantitative data for the pentamer is limited in publicly available literature, this guide synthesizes findings from studies on closely related mannuronic acid structures to provide a valuable resource for researchers in drug discovery and development. The primary mechanism of action for mannuronic acid-based compounds appears to be the antagonism of Toll-like receptor 4 (TLR4), a key mediator of innate immunity and inflammation.
Physicochemical Properties
Alginate oligomers like this compound are linear polymers composed of β-D-mannuronic acid units linked by β-1,4-glycosidic bonds. Unlike high molecular weight alginates, these oligomers generally do not form gels in the presence of divalent cations but retain the ability to chelate them. This property, combined with their low viscosity and high solubility, makes them attractive for various pharmaceutical formulations.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | D-Mannuronic Acid (Monomer) | General Alginate Oligosaccharides (AOS) |
| Molecular Formula | C₃₀H₄₂O₃₁ (acid form) | C₆H₁₀O₇ | Variable |
| Molecular Weight | 898.63 g/mol (acid form) | 194.14 g/mol | Low molecular weight |
| Source | Marine brown algae, some Gram-negative bacteria.[2] | Component of alginate | Derived from alginate |
| Solubility | High water solubility.[2] | High water solubility | Generally high water solubility.[3] |
| Viscosity | Low solution viscosity. | Low solution viscosity | Low solution viscosity. |
| Key Feature | Oligomer of five mannuronic acid units | Monomeric unit of alginate | Short-chain polysaccharides (2-25 monomers).[3] |
Biological Activities and Therapeutic Potential
Research suggests that this compound may have therapeutic applications in pain and vascular dementia.[2][4] Broader studies on alginate oligosaccharides and the monomer D-Mannuronic acid indicate a range of beneficial biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3][5][6]
Anti-inflammatory Activity
The primary anti-inflammatory mechanism of mannuronic acid-based compounds is attributed to their ability to act as antagonists of Toll-like receptors (TLRs), particularly TLR2 and TLR4.[7] By blocking these receptors, they can inhibit downstream inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Table 2: Quantitative Data on Anti-inflammatory Effects of Mannuronic Acid Compounds
| Compound | Assay | Cell Line | Target | Effect | IC₅₀ / Concentration | Reference |
| D-Mannuronic Acid (M2000) | Gene Expression (mRNA) | HEK293 cells overexpressing TLR2/TLR4 | MyD88, NF-κB (p65) | Inhibition of LTA and LPS-induced expression | Not specified | [1] |
| D-Mannuronic Acid (M2000) | Cytokine Production (ELISA) | HEK293 cells overexpressing TLR2/TLR4 | TNF-α, IL-6 | Inhibition of LTA and LPS-induced production | Not specified | [1] |
| β-D-mannuronic acid (M2000) | Gene Expression (qRT-PCR) | PBMCs from Rheumatoid Arthritis patients | IL-17, RORγt | Significant decrease | 500 mg, twice daily for 12 weeks (in vivo) | [8] |
| β-D-mannuronic acid (M2000) | Gene Expression (qRT-PCR) | PBMCs from Rheumatoid Arthritis patients | IL-4, GATA3 | Significant increase | 500 mg, twice daily for 12 weeks (in vivo) | [8] |
Neuroprotective Activity
The neuroprotective effects of mannuronic acid derivatives are linked to their anti-inflammatory and anti-apoptotic properties. By inhibiting TLR-mediated neuroinflammation and modulating apoptotic pathways, these compounds show potential in the context of neurodegenerative diseases.[7][9]
Table 3: Quantitative Data on Neuroprotective Effects of Mannuronic Acid Compounds
| Compound/Derivative | Model | Key Findings | Reference |
| D-Mannuronic Acid | Inhibition of Apoptosis and Oxidative Stress | Mitigates neuronal apoptosis and reduces oxidative damage. | [9] |
| Polymannuronic acid-conjugate | SH-SY5Y human neuroblastoma cell line | Demonstrated non-cytotoxic and anti-inflammatory properties. | [3] |
| D-Mannuronic acid (M2000) | Rat model of Alzheimer's Disease | Reduced amyloid plaque production and levels of Bax/Bcl2, P53, MDA, and SOD. | [10] |
Signaling Pathways
The primary signaling pathway modulated by mannuronic acid-based compounds is the Toll-like Receptor 4 (TLR4) pathway, which subsequently influences the Nuclear Factor-kappa B (NF-κB) signaling cascade.
TLR4 Signaling Pathway
D-Mannuronic acid acts as an antagonist to the TLR4 receptor complex, which typically recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. By inhibiting this interaction, it prevents the recruitment of adaptor proteins like MyD88, thereby blocking the downstream signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines.
Caption: TLR4 signaling pathway and its inhibition by this compound.
NF-κB Signaling Pathway
The activation of the IKK complex in the TLR4 pathway leads to the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting the upstream TLR4 signaling, this compound effectively prevents this pro-inflammatory gene expression.
References
- 1. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective Effects of Oligosaccharides in Rehmanniae Radix on Transgenic Caenorhabditis elegans Models for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of the Ocean's Pharmacy: A Technical Guide to Marine Brown Algae-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
The marine environment, a vast and largely untapped reservoir of biodiversity, presents a compelling frontier in the quest for novel therapeutic agents. Among the most promising sources are marine brown algae (Phaeophyceae), which have evolved a unique and complex arsenal (B13267) of bioactive secondary metabolites. These compounds, born from the need to survive in harsh and competitive environments, exhibit a remarkable spectrum of pharmacological activities, positioning them as prime candidates for drug discovery and development. This technical guide provides an in-depth exploration of the core bioactive compounds derived from marine brown algae, focusing on their extraction, biological activities, and underlying mechanisms of action. It is designed to serve as a comprehensive resource for researchers and professionals engaged in the pursuit of innovative natural product-based therapeutics.
Core Bioactive Compounds from Marine Brown Algae
Marine brown algae are a rich source of several classes of bioactive molecules with significant therapeutic potential. The most extensively studied of these are the phlorotannins, fucoidans, laminarins, and the carotenoid fucoxanthin (B1674175).[1][2][3]
Phlorotannins: Potent Polyphenolic Antioxidants
Phlorotannins are a unique class of polyphenols found exclusively in brown algae.[4] They are polymers of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) units and are known for their powerful antioxidant properties.[5][6] This antioxidant capacity is central to many of their observed biological effects, including anti-inflammatory, anti-diabetic, and anti-cancer activities.[7][8][9]
Fucoidan (B602826): A Sulfated Polysaccharide with Multifunctional Bioactivity
Fucoidan is a complex sulfated polysaccharide primarily composed of L-fucose residues.[10][11] It is a major component of the cell wall of brown seaweeds and has garnered significant attention for its diverse pharmacological properties.[12] These include anti-cancer, anti-inflammatory, antiviral, and immunomodulatory effects.[10][11][13] The biological activity of fucoidan is influenced by its molecular weight, degree of sulfation, and the specific arrangement of its monosaccharide units.[7]
Laminarin: A Storage β-Glucan with Immunomodulatory and Anti-Cancer Effects
Laminarin is a low-molecular-weight storage polysaccharide in brown algae, composed of β-(1,3)-glucan with some β-(1,6)-branching.[14][15] It has demonstrated a range of bioactivities, including anti-tumor, anti-apoptotic, anti-inflammatory, and antioxidant effects.[14][16] The structure of laminarin, particularly the ratio of its two forms (M-chains ending in mannitol (B672) and G-chains ending in glucose), can vary depending on the algal species and environmental conditions, which in turn can affect its bioactivity.[15][17]
Fucoxanthin: A Carotenoid with Anti-Obesity and Anti-Cancer Potential
Fucoxanthin is the primary carotenoid pigment found in brown algae, responsible for their characteristic olive-brown color.[18][19] It possesses a unique chemical structure, including an unusual allenic bond, which contributes to its potent biological activities.[18] Fucoxanthin has been extensively studied for its anti-obesity, anti-diabetic, anti-cancer, and neuroprotective effects.[18][20]
Quantitative Data on Bioactivities
The following tables summarize key quantitative data on the bioactivities of major compounds derived from marine brown algae. This data is essential for comparing the potency of different compounds and for guiding further research and development.
| Compound/Extract | Algal Source | Assay | Target/Cell Line | IC50 / Activity | Reference(s) |
| Phlorotannins | |||||
| Eckol | Eisenia bicyclis | Superoxide Anion Scavenging | 6.5 µM | [21] | |
| Phlorofucofuroeckol A | Eisenia bicyclis | Superoxide Anion Scavenging | 8.4 µM | [21] | |
| Dieckol | Ecklonia cava | DPPH Radical Scavenging | 12 µM | [21] | |
| 8,8'-bieckol | Ecklonia kurome | DPPH Radical Scavenging | 26 µM | [21] | |
| Phlorotannin Derivatives | Ecklonia cava | α-glucosidase Inhibition | 2.3 - 59.8 µM | [12] | |
| Phlorotannin Extract | Fucus vesiculosus | DPPH Radical Scavenging | Comparable to ascorbic acid | [6] | |
| Fucoidan | |||||
| Fucoidan | Undaria pinnatifida | Apoptosis Induction | SMMC-7721 (Hepatocellular Carcinoma) | Concentration-dependent | [22] |
| Fucoidan | Fucus vesiculosus | PI3K/AKT Pathway Inhibition | Bladder Cancer Cells | [23] | |
| Fucoidan | Fucus evanescens | Tumor Growth Inhibition (in vivo) | Lewis Lung Carcinoma | 33% inhibition at 10 mg/kg | [10] |
| Fucoxanthin | |||||
| Fucoxanthin | Halopteris scoparia | α-amylase Inhibition | 300 µg/mL | [24] | |
| Fucoxanthin | Undaria pinnatifida | Apoptosis Induction | HL-60 (Leukemia) | [25] |
Key Signaling Pathways
The therapeutic effects of brown algae-derived compounds are often mediated through the modulation of critical cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for identifying potential therapeutic targets.
Experimental Protocols
This section provides detailed methodologies for the extraction of key bioactive compounds and the execution of fundamental bioassays.
Extraction Protocols
This protocol is adapted from methodologies that utilize solvent extraction followed by chromatographic separation.[6][15]
-
Preparation of Algal Material:
-
Wash fresh Fucus vesiculosus with seawater to remove epiphytes and debris, followed by a rinse with fresh water.
-
Freeze-dry the algal material and grind it into a fine powder.
-
-
Solvent Extraction:
-
Macerate the dried algal powder with an aqueous acetone (B3395972) solution (e.g., 70% acetone) at a solvent-to-solid ratio of 70 mL/g.[15]
-
Stir the mixture at room temperature for a specified duration (e.g., 24 hours).
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove the acetone.
-
-
Liquid-Liquid Partitioning:
-
Partition the resulting aqueous extract sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to fractionate the compounds.
-
The ethyl acetate fraction is typically enriched with phlorotannins.
-
-
Chromatographic Purification:
-
Apply the phlorotannin-enriched fraction to a Sephadex LH-20 column.
-
Elute the column with a stepwise gradient of ethanol (B145695) to separate the phlorotannins based on their molecular size and polarity.
-
Collect the fractions and analyze for phlorotannin content using methods like the Folin-Ciocalteu assay or more specific techniques like HPLC.
-
This protocol is based on methods employing hot water or dilute acid extraction followed by precipitation.[7][8][26]
-
Preparation of Algal Material:
-
Wash and dry Laminaria japonica as described in Protocol 1.
-
-
Extraction:
-
Extract the dried algal powder with hot water (e.g., 60-100°C) or a dilute acid solution (e.g., 0.1 M HCl) for an extended period (e.g., 1-8 hours).[26]
-
Alternatively, a novel method using chitosan (B1678972) as an extractant can be employed.[7]
-
-
Clarification and Precipitation:
-
Centrifuge the extract to remove solid residues.
-
Add calcium chloride (CaCl₂) or ethanol to the supernatant to precipitate the fucoidan.
-
Collect the precipitate by centrifugation.
-
-
Purification:
-
Redissolve the crude fucoidan in water and perform dialysis against distilled water to remove low-molecular-weight impurities.
-
Further purification can be achieved using anion-exchange chromatography to separate fucoidan from other polysaccharides based on its negative charge.
-
This protocol utilizes a dilute acid extraction followed by membrane filtration.[5][14][21]
-
Preparation of Algal Material:
-
Wash and homogenize fresh or frozen Saccharina latissima.
-
-
Acid Pretreatment:
-
Treat the homogenized biomass with a dilute acid solution (e.g., pH 4.5 with HCl) to release laminarin.[11]
-
-
Concentration and Purification:
-
Use cross-flow filtration with membranes of different molecular weight cut-offs (e.g., pre-filtration with a 50 kDa membrane followed by concentration with a 5 kDa membrane) to concentrate the laminarin from the dilute acid solution.[5][21]
-
Monitor the concentration of laminarin in the feed and permeate using techniques like ¹H-NMR or size-exclusion chromatography.[5][21]
-
This protocol involves solvent extraction followed by HPLC analysis.[2][18][27]
-
Preparation of Algal Material:
-
Wash and freeze-dry the brown algae.
-
-
Solvent Extraction:
-
Extract the dried algal powder with a mixture of acetone and methanol (B129727) (e.g., 3:7, v/v).[18]
-
Partition the extract with diethyl ether and a saturated salt solution. The diethyl ether fraction will contain the fucoxanthin.
-
-
Purification (Optional):
-
For higher purity, the crude extract can be subjected to silica (B1680970) column chromatography, eluting with a solvent system such as n-hexane and acetone (7:3, v/v).[23]
-
-
HPLC Quantification:
-
Dissolve the dried extract in methanol and inject it into an HPLC system.
-
Use a C18 column with a mobile phase of methanol:acetonitrile (e.g., 70:30, v/v) at a flow rate of 1 mL/min.[18]
-
Detect fucoxanthin at a wavelength of 450 nm and quantify by comparing the peak area to a standard curve of purified fucoxanthin.[18]
-
Bioassay Protocols
This is a common and straightforward method to assess the antioxidant capacity of algal extracts.[16][28]
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of the algal extract or purified compound in a suitable solvent.
-
-
Assay Procedure:
-
Add 1 mL of the sample solution to 1 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared using the solvent instead of the sample. Ascorbic acid is typically used as a positive control.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
This assay is used to evaluate the anti-diabetic potential of compounds by measuring their ability to inhibit the α-glucosidase enzyme.[12][29]
-
Preparation of Reagents:
-
Prepare a solution of α-glucosidase (e.g., from Saccharomyces cerevisiae) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare various concentrations of the test compound.
-
-
Assay Procedure:
-
Pre-incubate the enzyme solution with the test compound for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate the mixture at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate (e.g., 1 M).
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated by comparing the absorbance of the sample to that of a control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined.
-
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with a bioactive compound like fucoidan.[22][30][31]
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., SMMC-7721, HepG2) in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells based on their fluorescence.
-
This protocol measures the anti-inflammatory effect of a compound by quantifying the reduction of pro-inflammatory cytokines in stimulated immune cells.[3][9][32]
-
Cell Culture and Stimulation:
-
Culture macrophage-like cells (e.g., RAW 264.7) in appropriate plates.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant after a defined incubation period.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
This protocol is used to determine the effect of a compound on the protein expression levels of key components of the Nrf2/HO-1 antioxidant pathway.[17][33]
-
Protein Extraction and Quantification:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
-
Conclusion and Future Directions
Marine brown algae represent a treasure trove of structurally diverse and biologically potent compounds with immense therapeutic potential. Phlorotannins, fucoidans, laminarins, and fucoxanthin have all demonstrated compelling preclinical evidence for their efficacy in a range of disease models. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols and quantitative data to facilitate further investigation and exploitation of these marine natural products.
Future research should focus on several key areas. Firstly, there is a need for the development of more efficient and sustainable extraction and purification technologies to enable the large-scale production of these compounds. Secondly, further in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways through which these compounds exert their effects. Finally, and most importantly, well-designed clinical trials are essential to translate the promising preclinical findings into tangible therapeutic benefits for human health. The continued exploration of the ocean's pharmacy, with a focus on marine brown algae, holds the promise of delivering the next generation of innovative and effective medicines.
References
- 1. From algae to advancements: laminarin in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin Recovered from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and separation of fucoidan from Laminaria japonica with chitosan as extractant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction and Separation of Fucoidan from Laminaria japonica with Chitosan as Extractant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Phlorotannins Extraction from Fucus vesiculosus and Evaluation of Their Potential to Prevent Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. smujo.id [smujo.id]
- 19. researchgate.net [researchgate.net]
- 20. Extraction of laminarin from Saccharina latissima seaweed using cross-flow filtration [diva-portal.org]
- 21. mdpi.com [mdpi.com]
- 22. jocpr.com [jocpr.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. ijpab.com [ijpab.com]
- 28. In vitro α-glucosidase inhibitory assay [protocols.io]
- 29. benchchem.com [benchchem.com]
- 30. Anticancer effect of fucoidan on cell proliferation, cell cycle progression, genetic damage and apoptotic cell death in HepG2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells | MDPI [mdpi.com]
- 32. benchchem.com [benchchem.com]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of D-Pentamannuronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-pentamannuronic acid is an alginate oligomer derived from marine brown algae and certain bacteria. Alginate is a polysaccharide composed of β-D-mannuronic acid and its C-5 epimer α-L-guluronic acid. Oligomers of mannuronic acid, including this compound, are of significant interest to the scientific community for their potential therapeutic applications, particularly in the fields of inflammation, neuroprotection, and oxidative stress. This document provides detailed application notes and protocols for the in vitro evaluation of this compound, summarizing key biological activities and providing methodologies for relevant assays.
Biological Activities and Therapeutic Potential
In vitro studies have demonstrated that mannuronic acid and its oligomers possess a range of biological activities, suggesting their potential for treating various inflammatory and neurodegenerative conditions.
Anti-inflammatory and Immunosuppressive Effects
β-D-mannuronic acid, a component of this compound, has shown potent anti-inflammatory and immunosuppressive properties. It has been investigated as a novel non-steroidal anti-inflammatory drug (NSAID) with immunomodulatory effects.[1][2][3][4] The anti-inflammatory actions are partly mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, a key pathway in the innate immune response.[1][5][6] By modulating this pathway, mannuronic acid can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][5][7]
Neuroprotective Effects
Oligomers of mannuronic acid have demonstrated neuroprotective properties in in vitro models of neurodegenerative diseases like Parkinson's disease.[8][9] These effects are attributed to the suppression of oxidative stress, inhibition of apoptosis (programmed cell death), and enhancement of autophagy (the cellular process of clearing damaged components).[8][9]
Antioxidant Activity
Alginate oligosaccharides, including those rich in mannuronic acid, exhibit antioxidant properties by scavenging free radicals.[10][11][12] This activity is crucial in mitigating oxidative stress, which is implicated in a wide range of diseases.
Data Presentation
The following table summarizes the reported in vitro biological activities of mannuronic acid and its oligomers. Please note that specific IC50 values for this compound are not widely available in the public domain and would likely need to be determined experimentally.
| Assay | Test Substance | Cell Line/System | Observed Effect | Quantitative Data (Example) | Reference |
| Anti-inflammatory | β-D-mannuronic acid (M2000) | Monocyte-derived macrophages from Ankylosing Spondylitis patients | Decreased production of TNF-α | Significant reduction at 5 µ g/well and 25 µ g/well (p < 0.01) | [1] |
| Anti-inflammatory | β-D-mannuronic acid (M2000) | PBMCs from Rheumatoid Arthritis patients | Significant reduction of TNF-α, IL-6, and MYD88 gene expression | Effective at 5, 25, and 50 µg/mL | [7] |
| Antioxidant | Alginate Oligosaccharides (AOS) | DPPH radical scavenging assay | Scavenging of DPPH free radicals | IC50 values of 8.8, 6.74, and 9.71 mg/mL for hydroxyl, ABTS, and DPPH radicals, respectively. | [12] |
| Antioxidant | Alginate Oligosaccharides (AOS) from acid hydrolysis (G fraction) | Hydroxyl radical scavenging assay | Scavenging of hydroxyl radicals | 346 µg/Trolox ml | [13] |
| Neuroprotection | Unsaturated mannuronic oligosaccharide (MOS) | 6-OHDA-induced SH-SY5Y cells (Parkinson's disease model) | Increased cell viability, reduced apoptosis, suppressed ROS generation | - | [8][9] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Objective: To evaluate the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare various concentrations of this compound in DMEM.
-
Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of this compound.
-
Include a vehicle control (medium only) and a positive control (e.g., a known anti-inflammatory drug).
-
Incubate for 1 hour.
-
-
Stimulation: Add LPS (1 µg/mL) to all wells except for the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Express the results as a percentage of NO inhibition compared to the LPS-stimulated control.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of NO production).
-
In Vitro Antioxidant Assay: DPPH Free Radical Scavenging Activity
Objective: To determine the free radical scavenging capacity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of this compound in methanol.
-
Prepare a stock solution of the positive control (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of scavenging activity against the concentration of this compound.
-
Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).
-
In Vitro Neuroprotection Assay: MTT Assay for Cell Viability in an Oxidative Stress-Induced Neuronal Cell Model
Objective: To assess the protective effect of this compound on neuronal cell viability against oxidative stress induced by hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Protocol:
-
Cell Culture and Seeding: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.
-
Pre-treatment:
-
Prepare different concentrations of this compound in the culture medium.
-
Treat the cells with the this compound solutions for a specified period (e.g., 24 hours).
-
-
Induction of Oxidative Stress:
-
After the pre-treatment period, expose the cells to a neurotoxic agent like H2O2 (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) for another 24 hours.
-
Include a control group (no treatment), a group with only the neurotoxin, and groups with this compound alone to check for its cytotoxicity.
-
-
MTT Assay:
-
After the incubation with the neurotoxin, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control group (untreated cells).
-
% Cell Viability = (Abs_sample / Abs_control) x 100
-
Compare the viability of cells treated with this compound and the neurotoxin to the cells treated with the neurotoxin alone to determine the neuroprotective effect.
-
Signaling Pathway and Experimental Workflow Diagrams
TLR4 Signaling Pathway in Inflammation
Caption: TLR4 signaling pathway and the inhibitory point of this compound.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for the in vitro nitric oxide anti-inflammatory assay.
Logical Relationship of Neuroprotective Mechanisms
References
- 1. biomedres.us [biomedres.us]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluating Mannuronic Acid Effect on Gene Expression Profile of Inflammatory Mediators in Rheumatoid Arthritis Patients [rimpacts.com]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. Neuroprotective effect of an unsaturated mannuronate oligosaccharide derived from enzyme-degraded polymannuronate on an in vitro Parkinson's disease-like model | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 10. researchgate.net [researchgate.net]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
D-Mannuronic Acid (M2000) for Pain Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the term "D-Pentamannuronic acid" is not commonly found in scientific literature, extensive research has been conducted on a related compound, β-D-mannuronic acid , often referred to as M2000 . This monosaccharide, derived from alginate, has demonstrated significant anti-inflammatory and immunomodulatory properties, making it a compound of interest for pain research, particularly for inflammatory pain states.[1][2][3] This document provides detailed application notes and protocols for investigating the analgesic potential of β-D-mannuronic acid (M2000) in preclinical pain models.
The primary mechanism of action for β-D-mannuronic acid's anti-inflammatory effects is the inhibition of the Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) signaling pathways.[4][5] By acting as an antagonist to these receptors, M2000 can suppress the downstream activation of key inflammatory mediators like MyD88 and nuclear factor-κB (NF-κB), leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][5][6] This mechanism suggests its potential utility in alleviating pain associated with inflammatory conditions.
Signaling Pathway of β-D-Mannuronic Acid (M2000)
Caption: Inhibition of TLR2/TLR4 signaling by β-D-mannuronic acid (M2000).
Data Presentation
While specific preclinical data on the analgesic effects of β-D-mannuronic acid in standardized pain models are not widely published, its efficacy in inflammatory disease models suggests a strong potential for pain relief. The following tables are templates for presenting quantitative data from key analgesic assays, with example data for a standard non-steroidal anti-inflammatory drug (NSAID) for comparative purposes.
Table 1: Effect of β-D-Mannuronic Acid (M2000) on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition of Writhing |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| M2000 | 50 | Data to be determined | Data to be determined |
| M2000 | 100 | Data to be determined | Data to be determined |
| M2000 | 200 | Data to be determined | Data to be determined |
| Diclofenac (Positive Control) | 10 | 15.8 ± 1.9 | 65.0% |
Table 2: Effect of β-D-Mannuronic Acid (M2000) in the Formalin Test in Rats
| Treatment Group | Dose (mg/kg) | Phase 1 (0-5 min) Licking Time (s ± SEM) | Phase 2 (15-30 min) Licking Time (s ± SEM) |
| Vehicle Control | - | 60.5 ± 5.2 | 85.1 ± 7.3 |
| M2000 | 50 | Data to be determined | Data to be determined |
| M2000 | 100 | Data to be determined | Data to be determined |
| M2000 | 200 | Data to be determined | Data to be determined |
| Indomethacin (Positive Control) | 10 | 58.2 ± 4.9 | 35.4 ± 3.8 |
Table 3: Effect of β-D-Mannuronic Acid (M2000) on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL ± SEM) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| M2000 | 50 | Data to be determined | Data to be determined |
| M2000 | 100 | Data to be determined | Data to be determined |
| M2000 | 200 | Data to be determined | Data to be determined |
| Aspirin (Positive Control) | 100 | 0.42 ± 0.05 | 50.6% |
Experimental Workflow
Caption: General workflow for preclinical analgesic assessment.
Experimental Protocols
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a visceral inflammatory pain response, characterized by abdominal constrictions (writhes).
Materials:
-
Male ICR mice (20-25 g)
-
β-D-mannuronic acid (M2000)
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Positive control: Diclofenac sodium (10 mg/kg)
-
Acetic acid solution (0.6% in saline)
-
Syringes and needles for oral gavage and intraperitoneal injection
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Preparation: Acclimatize mice for at least 3 days. Fast the animals for 12-18 hours before the experiment, with free access to water.
-
Grouping: Randomly divide the mice into groups (n=6-10 per group): Vehicle control, M2000 treatment groups (e.g., 50, 100, 200 mg/kg), and a positive control group.
-
Drug Administration: Administer M2000 or vehicle orally (p.o.) to the respective groups. Administer the positive control intraperitoneally (i.p.) 30 minutes before the acetic acid injection. The pre-treatment time for oral administration of M2000 is typically 60 minutes.
-
Induction of Writhing: 60 minutes after oral administration of M2000 or vehicle, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start the stopwatch. Record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Formalin Test
This model assesses both neurogenic (Phase 1) and inflammatory (Phase 2) pain responses. A subcutaneous injection of formalin into the paw elicits a biphasic licking and biting response.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
β-D-mannuronic acid (M2000)
-
Vehicle
-
Positive control: Indomethacin (10 mg/kg)
-
Formalin solution (2.5% in saline)
-
Syringes and needles for oral gavage and subcutaneous injection
-
Plexiglass observation chambers with a mirror placed at a 45° angle to allow clear observation of the paws.
-
Stopwatch
Procedure:
-
Animal Preparation: Acclimatize rats for at least 3 days.
-
Grouping: Randomly divide the rats into experimental groups (n=6-8 per group).
-
Drug Administration: Administer M2000 or vehicle orally 60 minutes before the formalin injection.
-
Formalin Injection: Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the rat in the observation chamber. Record the total time (in seconds) the animal spends licking or biting the injected paw. The observation is divided into two phases:
-
Phase 1 (Neurogenic pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory pain): 15-30 minutes post-injection.
-
-
Data Analysis: Calculate the mean licking/biting time for each phase and for each group. Compare the results from the M2000-treated groups to the vehicle control group.
Carrageenan-Induced Paw Edema
This model is a classic method to evaluate the anti-inflammatory activity of a compound, which is often correlated with its analgesic properties in inflammatory pain.
Materials:
-
Male Wistar rats (180-220 g)
-
β-D-mannuronic acid (M2000)
-
Vehicle
-
Positive control: Aspirin (100 mg/kg)
-
Carrageenan solution (1% w/v in saline)
-
Pletismometer or digital calipers
-
Syringes and needles for oral gavage and subcutaneous injection
Procedure:
-
Animal Preparation: Acclimatize rats for at least 3 days.
-
Grouping: Randomly divide the rats into experimental groups (n=6 per group).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer M2000 or vehicle orally. Administer the positive control orally 30 minutes before carrageenan injection.
-
Induction of Edema: One hour after M2000 administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated by subtracting the initial paw volume from the post-treatment paw volume. The percentage inhibition of edema is calculated as follows: % Inhibition = [(Mean edema in control group - Mean edema in treated group) / Mean edema in control group] x 100
Conclusion
β-D-mannuronic acid (M2000) presents a promising therapeutic agent for pain management, particularly in conditions with an inflammatory component. Its mechanism of action via TLR2/TLR4 antagonism offers a distinct advantage over traditional NSAIDs. The protocols outlined in this document provide a framework for researchers to systematically evaluate the analgesic and anti-inflammatory efficacy of M2000 in established preclinical models. Further research is warranted to fully elucidate its analgesic potential and translate these preclinical findings into clinical applications for pain relief.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The formalin test in the mouse: a parametric analysis of scoring properties [periodicos.capes.gov.br]
- 6. researchgate.net [researchgate.net]
Therapeutic Applications of D-Pentamannuronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Pentamannuronic acid, an oligosaccharide consisting of five β-D-mannuronic acid units linked by β-(1,4) glycosidic bonds, is a component of alginate, a natural polysaccharide found in brown algae. Emerging research on alginate oligosaccharides, including the monomer D-mannuronic acid (often referred to as M2000) and various oligomers, has revealed significant therapeutic potential across a spectrum of inflammatory and neurodegenerative diseases. While specific data for the pentamer is still growing, studies on closely related mannuronic acid-containing molecules provide a strong rationale for its investigation as a novel therapeutic agent. These compounds have demonstrated anti-inflammatory, antioxidant, neuroprotective, and immunomodulatory properties.[1][2]
This document provides a comprehensive overview of the potential therapeutic applications of this compound, supported by data from preclinical and clinical studies of related mannuronic acid compounds. It includes detailed experimental protocols for key assays and visual representations of implicated signaling pathways to guide further research and drug development efforts.
Therapeutic Applications
The therapeutic potential of this compound and its related compounds stems from their ability to modulate key pathological processes, including inflammation, oxidative stress, and apoptosis.
Neurodegenerative Diseases: Alzheimer's Disease
Preclinical studies on D-mannuronic acid (M2000) have shown promising neuroprotective effects in animal models of Alzheimer's disease.[1] The proposed mechanisms of action include the inhibition of amyloid-beta (Aβ) aggregation, reduction of neuroinflammation, and modulation of the gut-brain axis.[1][2] An oligomeric formulation, Sodium Oligomannate (GV-971), has undergone clinical development for Alzheimer's disease.[1]
Inflammatory Diseases: Rheumatoid Arthritis and Ankylosing Spondylitis
Clinical trials have investigated the efficacy of D-mannuronic acid (M2000) in patients with rheumatoid arthritis and ankylosing spondylitis.[3][4] The findings suggest that it can modulate the immune response by altering the balance of pro-inflammatory and anti-inflammatory cytokines.[3]
Oncology: Osteosarcoma
A study on an alginate oligosaccharide with a degree of polymerization of five (DP5) demonstrated antitumor effects in osteosarcoma patients. The mechanism is linked to its antioxidant and anti-inflammatory properties.[5]
Data Presentation
The following tables summarize the quantitative data from key preclinical and clinical studies on D-mannuronic acid and related oligosaccharides.
Table 1: Preclinical Efficacy of D-Mannuronic Acid (M2000) in a Rat Model of Alzheimer's Disease
| Outcome Category | Specific Marker | Observed Effect |
| Behavioral | Morris Water Maze Performance | Improved learning and memory |
| Pathology | Amyloid Plaque Production | Significantly inhibited |
| Apoptosis | Bax/Bcl-2 Ratio, p53 | Reduced |
| Procaspase-3 | Normalized | |
| Oxidative Stress | Malondialdehyde (MDA), Superoxide Dismutase (SOD) | Reduced |
Data extrapolated from studies on the monomer, D-mannuronic acid (M2000).[1]
Table 2: Clinical Study of D-Mannuronic Acid (M2000) in Rheumatoid Arthritis [3][4]
| Parameter | Details |
| Participants | 12 RA patients with inadequate response to conventional therapy |
| Dosage | 500 mg M2000, orally, twice daily for 12 weeks |
| Effect on Pro-inflammatory Genes | Significant decrease in IL-17 and RORγt mRNA expression |
| Effect on Anti-inflammatory Genes | Significant increase in IL-4 and GATA3 mRNA expression |
Table 3: Clinical Trial of β-D-mannuronic acid in Rheumatoid Arthritis (Phase I/II) [6]
| Parameter | M2000 Treatment Group | Conventional Treatment Group | P-value |
| ACR20 Response Rate | 74% | 16% | 0.011 |
| Adverse Events | 10% | 57.1% | - |
Table 4: Effects of Alginate Oligosaccharide DP5 in Osteosarcoma Patients [5]
| Parameter | Alginate Oligosaccharide (AOS) Group | Control Group | P-value |
| Mean Tumor Volume (after 2 years) | 214.6 ± 145.7 c.c. | 467.2 ± 225.3 c.c | < 0.01 |
| Rate of Local Recurrence (after 2 years) | 44.9% | 68.7% | < 0.01 |
| Serum Superoxide Dismutase (SOD) | Increased | - | < 0.05 |
| Serum Glutathione (GSH) | Increased | - | < 0.05 |
| Serum Malondialdehyde (MDA) | Reduced | - | < 0.05 |
| Serum IL-1β | Reduced | - | < 0.05 |
| Serum IL-6 | Reduced | - | < 0.05 |
Signaling Pathways
This compound and related compounds are believed to exert their therapeutic effects by modulating key signaling pathways involved in inflammation and apoptosis.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment
This protocol outlines a method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
2. Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
3. Measurement of Nitric Oxide (NO) Production:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure NO production using the Griess reagent.
4. Quantification of Pro-inflammatory Cytokines (ELISA):
-
Following the same treatment protocol as for NO measurement, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol describes the analysis of cytokine gene expression in response to this compound treatment.
1. Cell Treatment and RNA Extraction:
-
Treat cells as described in the in vitro anti-inflammatory assay.
-
Lyse the cells and extract total RNA using a suitable RNA isolation kit.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
3. Quantitative PCR:
-
Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., TNF-α, IL-6, IL-1β, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
The reaction mixture typically contains cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
4. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blot Analysis of Apoptosis Markers
This protocol is for assessing the effect of this compound on apoptosis-related proteins.
1. Protein Extraction:
-
Treat cells with an apoptosis-inducing agent (e.g., Aβ oligomers) with or without this compound.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion and Future Directions
The available evidence from studies on D-mannuronic acid and its oligomers strongly suggests that this compound holds significant promise as a therapeutic agent for a range of diseases underpinned by inflammation and neurodegeneration. Its potential to modulate the gut-brain axis, inhibit key inflammatory pathways, and protect against apoptosis warrants further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this compound. Future research should focus on elucidating the specific structure-activity relationships of different mannuronic acid oligomers, including the pentamer, to optimize their therapeutic efficacy and safety profiles for various clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alginate Oligosaccharide DP5 Exhibits Antitumor Effects in Osteosarcoma Patients following Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I/II randomized, controlled, clinical trial for assessment of the efficacy and safety of β-D-mannuronic acid in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Pentamannuronic Acid-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are compiled based on the current scientific literature. Direct research on D-Pentamannuronic acid specifically for drug delivery applications is limited. Therefore, the experimental protocols, data, and workflows presented herein are largely based on studies of closely related oligo- and poly-mannuronic acids, and alginates (which are copolymers of mannuronic and guluronic acid). These have been adapted to provide representative methodologies for the development and characterization of this compound-based drug delivery systems.
Introduction: this compound in Drug Delivery
This compound, an oligosaccharide derived from alginate, is emerging as a promising biomaterial for the development of advanced drug delivery systems. Alginate, a natural polysaccharide extracted from brown seaweed, is composed of blocks of (1→4)-linked β-D-mannuronate (M) and α-L-guluronate (G) residues.[1][2] Its biocompatibility, biodegradability, and low toxicity make it an attractive candidate for various biomedical applications, including drug delivery and tissue engineering.[3][4]
This compound-based systems can be formulated into nanoparticles, hydrogels, and drug-conjugates to encapsulate and deliver a wide range of therapeutic agents, from small molecules to biologics. These systems offer the potential for controlled release, targeted delivery, and improved therapeutic outcomes.
Key Applications and Therapeutic Potential
The therapeutic potential of mannuronic acid-based compounds is being explored in several areas:
-
Anti-inflammatory Applications: β-D-mannuronic acid (M2000), a closely related isomer, has demonstrated anti-inflammatory properties by inhibiting the Toll-like receptor 2 (TLR2) and TLR4 downstream signaling pathways. This suggests potential applications in treating inflammatory diseases.
-
Ophthalmic Drug Delivery: Polymannuronate-based nanoparticles have been investigated for ophthalmic applications, aiming to enhance drug bioavailability at the ocular surface through mucoadhesion and sustained release.[5]
-
Oral Drug Delivery: Polymannuronic acid has been shown to modulate the gut microbiome, which may have implications for treating metabolic disorders and inflammation.[6]
-
Controlled Release of Drugs: Hydrogels formulated from poly-d-mannuronate have been successfully used for the controlled release of drugs like metformin.[7]
Data Summary: Physicochemical and Biological Properties
The following tables summarize quantitative data from studies on mannuronic acid-based drug delivery systems.
Table 1: Physicochemical Characterization of Polymannuronate Nanoparticles
| Parameter | Value | Method | Reference |
| Average Particle Size | 103.2 ± 5.6 nm | Nanoparticle Tracking Analysis | [8] |
| Zeta Potential | -22.9 mV | Laser Doppler Anemometry | [9] |
| Drug Encapsulation Efficiency | 86.77% | Spectrophotometry | [9] |
Table 2: In Vitro Drug Release from Poly-d-mannuronate/PVA Hydrogels
| Time (hours) | Metformin Released (%) at pH 1.2 | Metformin Released (%) at pH 8.0 | Analytical Method | Reference |
| 1 | < 5 | 15 | UV Spectroscopy | [7] |
| 2 | < 5 | 28 | UV Spectroscopy | [7] |
| 3 | < 5 | 40 | ¹H NMR Spectroscopy | [7] |
| 4 | < 5 | 48 | UV Spectroscopy | [7] |
| 6 | < 5 | 55 | UV Spectroscopy | [7] |
Table 3: Effect of β-D-Mannuronic Acid (M2000) on Gene Expression in Rheumatoid Arthritis Patients
| Gene | Fold Change (After 12 weeks of Treatment) | Significance | Analytical Method | Reference |
| IL-17 | Significant Decrease | p < 0.05 | Real-Time PCR | [10] |
| RORγt | Significant Decrease | p < 0.05 | Real-Time PCR | [10] |
| IL-4 | Significant Increase | p < 0.05 | Real-Time PCR | [10] |
| GATA3 | Significant Increase | p < 0.05 | Real-Time PCR | [10] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-based drug delivery systems, adapted from literature on related polymers.
Protocol for Preparation of this compound Nanoparticles by Ionic Gelation
This protocol describes the preparation of nanoparticles using the ionic gelation method, a common technique for polysaccharide-based nanoparticles.[5]
Materials:
-
This compound
-
Calcium chloride (CaCl₂)
-
Therapeutic drug of interest
-
Deionized water
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Prepare a 0.1% (w/v) solution of this compound in deionized water.
-
Dissolve the therapeutic drug in the this compound solution at the desired concentration.
-
Stir the solution gently for 30 minutes to ensure homogeneity.
-
Prepare a 0.05% (w/v) solution of CaCl₂ in deionized water.
-
Using a syringe pump, add the CaCl₂ solution dropwise to the this compound solution under constant magnetic stirring at 700 rpm.
-
Continue stirring for 30 minutes to allow for the formation and stabilization of nanoparticles.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 30 minutes.
-
Wash the nanoparticle pellet twice with deionized water to remove unreacted reagents.
-
Resuspend the nanoparticles in deionized water for characterization or freeze-dry for long-term storage.
Protocol for Preparation of this compound Hydrogels by Freeze-Thawing
This protocol is adapted from a method used for preparing poly-d-mannuronate/PVA hydrogels.[7]
Materials:
-
This compound
-
Poly(vinyl alcohol) (PVA)
-
Therapeutic drug of interest
-
Deionized water
-
Molds for hydrogel casting
-
Freezer (-20°C)
Procedure:
-
Prepare a 2% (w/v) solution of PVA in deionized water by heating at 90°C with constant stirring until fully dissolved. Cool to room temperature.
-
Prepare a 2% (w/v) solution of this compound in deionized water.
-
Mix the PVA and this compound solutions in a 1:1 volume ratio.
-
Dissolve the therapeutic drug in the polymer mixture at the desired concentration.
-
Pour the solution into molds of the desired shape and size.
-
Subject the molds to three freeze-thaw cycles: freezing at -20°C for 12 hours followed by thawing at room temperature for 12 hours.
-
After the final thaw cycle, the hydrogels are formed and can be removed from the molds.
-
Wash the hydrogels extensively with deionized water to remove any un-crosslinked polymer.
Protocol for In Vitro Drug Release Study
This protocol describes a standard method for evaluating the release of a drug from a hydrogel formulation.[11]
Materials:
-
Drug-loaded this compound hydrogels
-
Phosphate-buffered saline (PBS) at pH 7.4 and simulated gastric fluid at pH 1.2
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Place a known weight of the drug-loaded hydrogel into a vial containing a defined volume (e.g., 10 mL) of release medium (PBS or simulated gastric fluid).
-
Incubate the vials at 37°C in a shaking water bath.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for Cellular Uptake and Cytotoxicity Assays
These protocols are essential for evaluating the biological interaction and safety of the drug delivery system.[12][13]
4.4.1. Cellular Uptake Assay
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
This compound nanoparticles loaded with a fluorescently labeled drug or a fluorescent dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles at various concentrations.
-
Incubate the cells for different time points (e.g., 1, 4, and 24 hours) at 37°C.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Visualize the cellular uptake of nanoparticles using a fluorescence microscope or quantify the uptake using a flow cytometer.
4.4.2. Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium
-
Drug-loaded this compound nanoparticles
-
Empty nanoparticles (placebo)
-
Free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the drug-loaded nanoparticles, empty nanoparticles, and free drug solution. Include untreated cells as a control.
-
Incubate the cells for 48 hours at 37°C.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Nanoparticle Drug Delivery System Development
Caption: Workflow for developing this compound nanoparticle drug delivery systems.
Signaling Pathway Inhibition by β-D-Mannuronic Acid
Caption: Inhibition of TLR2/4 signaling by β-D-Mannuronic Acid.
References
- 1. Alginic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Self-assembled sodium alginate polymannuronate nanoparticles for synergistic treatment of ophthalmic infection and inflammation: Preparation optimization and in vitro/vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Alginate/AgNP Nanocomposite Hydrogels Incorporating Olive Leaf Extracts in Natural Deep Eutectic Solvents [mdpi.com]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticles: cellular uptake and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing D-Pentamannuronic acid stock solution
Application Notes: D-Pentamannuronic Acid
Product Information
This compound is an alginate oligosaccharide derived from marine brown algae and certain bacteria.[1][2][3] It is a valuable compound for research in areas such as pain and vascular dementia.[1][2][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C30H42O31 | [1] |
| Molecular Weight | 898.64 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | ≥ 100 mg/mL in Water (H2O) | [1] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. The solid form should be stored at -20°C, protected from light.[1] Once prepared, the stock solution has the following stability guidelines:
| Storage Temperature | Shelf Life | Special Instructions |
| -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in water.
Materials:
-
This compound (solid)
-
Nuclease-free water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, light-protecting microcentrifuge tubes for aliquoting
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile conical tube on an analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 10 mL of a 10 mM solution, weigh 8.99 mg of the compound.
-
Dissolution:
-
Using a sterile serological pipette, add a portion of the nuclease-free water to the conical tube containing the this compound. For a 10 mL final volume, you might add 8 mL initially.
-
Vortex the tube until the solid is completely dissolved. The solution should be clear and colorless.
-
-
Volume Adjustment: Add nuclease-free water to reach the final desired volume (e.g., 10 mL).
-
Sterilization:
-
Draw the entire solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe tip.
-
Dispense the solution through the filter into a new sterile conical tube. This step is critical for removing any potential microbial contamination, especially for cell-based assays.[1]
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into appropriate single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Stock Solution Concentration Calculations
The following table provides the required mass of this compound to prepare stock solutions of common concentrations.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.90 mg | 4.50 mg | 8.99 mg |
| 5 mM | 4.50 mg | 22.47 mg | 44.93 mg |
| 10 mM | 8.99 mg | 44.93 mg | 89.86 mg |
Visualized Workflow
Caption: Preparation and storage workflow for this compound.
References
Application Notes and Protocols for D-Mannuronic Acid Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannuronic acid, a key component of alginate derived from brown seaweed, and its oligomeric forms are emerging as significant bioactive molecules with therapeutic potential in a variety of diseases, including cancer.[1][2] This document provides detailed application notes and protocols for the treatment of cell cultures with D-Mannuronic acid, focusing on its anti-inflammatory and anti-tumor effects. The information presented here is synthesized from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of D-Mannuronic acid and its derivatives.
Biological Activity and Mechanism of Action
β-D-mannuronic acid, also known as M2000, has demonstrated notable anti-inflammatory and anti-tumor properties.[3][4] Its mechanism of action involves the modulation of key inflammatory signaling pathways, particularly the Toll-like receptor (TLR) signaling cascade.[5] By inhibiting the TLR2 and TLR4 downstream signaling pathways, D-Mannuronic acid can suppress the activation of NF-κB, a critical transcription factor involved in the expression of pro-inflammatory cytokines and other molecules that contribute to tumor progression.[3][5]
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of D-Mannuronic acid on cancer cells and inflammatory markers.
Table 1: Cytotoxicity of β-D-mannuronic acid (M2000) on Prostate Cancer Cells
| Cell Line | Concentration (µg/ml) | Effect on Cell Viability | Reference |
| PC3 | ≤ 200 | No cytotoxic effect | [3] |
Table 2: Effect of β-D-mannuronic acid (M2000) on Gene Expression in Prostate Cancer Cells (PC3)
| Gene | Treatment | Fold Change/Effect | Significance | Reference |
| MYD-88 | 25 µg/ml M2000 | Significant down-regulation | p = .017 | [3] |
| MYD-88 | 50 µg/ml M2000 | Significant down-regulation | p = .001 | [3] |
| NF-κB | 25 µg/ml M2000 | Reduced expression | p < .001 | [3] |
| NF-κB | 50 µg/ml M2000 | Reduced expression | p < .001 | [3] |
| IL-8 | 50 µg/ml M2000 | Down-regulated | p < .001 | [3] |
| COX-2 | 50 µg/ml M2000 | Down-regulated | p = .001 | [3] |
| MMP-9 | 25 µg/ml M2000 | Decreased expression | p < .001 | [3] |
| MMP-9 | 50 µg/ml M2000 | Decreased expression | p < .001 | [3] |
Table 3: Effect of β-D-mannuronic acid (M2000) on Inflammatory Cytokine Production
| Cell Type | Treatment | Cytokine | Effect | Significance | Reference |
| HEK293 (TLR2/CD14) | M2000 + LTA | TNF-α, IL-6 | Suppressed production | Not specified | [5] |
| HEK293 (TLR4/MD2/CD14) | M2000 + LPS | TNF-α, IL-6 | Suppressed production | Not specified | [5] |
| Monocyte-derived macrophages (Ankylosing Spondylitis patients) | 5 µ g/well & 25 µ g/well M2000 | TNF-α | Decreased production | p < 0.01 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of D-Mannuronic acid on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
Complete cell culture medium
-
D-Mannuronic acid (M2000)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Treatment: Treat the cells with various concentrations of D-Mannuronic acid (e.g., 0, 25, 50, 100, 200 µg/ml) and incubate for a desired time period (e.g., 24, 48, 72 hours).[3][7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Gene Expression Analysis (Real-Time RT-PCR)
This protocol is used to evaluate the effect of D-Mannuronic acid on the expression of target genes.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., MYD-88, NF-κB, IL-8, COX-2, MMP-9) and a housekeeping gene (e.g., β-actin)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform real-time PCR using SYBR Green master mix, specific primers for the target genes, and the synthesized cDNA.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of the target genes to the housekeeping gene.
Western Blot Analysis for NF-κB Activation
This protocol is used to assess the effect of D-Mannuronic acid on the nuclear translocation of the p65 subunit of NF-κB.
Materials:
-
Treated and untreated cells
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Isolate nuclear and cytoplasmic protein fractions from treated and untreated cells using a specific extraction kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker). Subsequently, incubate with an HRP-conjugated secondary antibody.[7]
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.[7]
-
Data Analysis: Analyze the intensity of the p65 band in the nuclear fraction relative to the Lamin B1 loading control to determine NF-κB activation.
Visualizations
Signaling Pathway of D-Mannuronic Acid
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Mannuronic Acid, Mannuronic Acid Content of Biomass, Mannuronic Acid Content of Liquids, Mannuronic Acid Content of Seaweed - Celignis Biomass Analysis Laboratory [celignis.com]
- 3. Anti-tumor effect of M2000 (β-d-mannuronic acid) on the expression of inflammatory molecules in the prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of D-Pentamannuronic Acid and its Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of D-Pentamannuronic acid, primarily in the form of Mannuronate Oligosaccharides (MAOS) and Alginate Oligosaccharides (AOS). This document details experimental protocols, summarizes quantitative data from various animal models, and visualizes key signaling pathways.
Applications
This compound and its oligosaccharides have demonstrated significant therapeutic potential in preclinical animal models for a range of conditions, primarily related to inflammatory and neurological disorders. Key applications include:
-
Gastrointestinal Inflammation: Amelioration of chemically-induced colitis.[1]
-
Neurological Dysfunction: Mitigation of secondary nerve injury associated with gut inflammation.[1]
-
Gut Health and Integrity: Enhancement of intestinal barrier function and modulation of gut microbiota.[2][3]
-
Antioxidant Effects: Improvement of systemic antioxidant capacity.[2][4]
-
Neuroprotection: Attenuation of tauopathy, a hallmark of Alzheimer's disease, by enhancing autophagy.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies involving the administration of Mannuronate Oligosaccharides (MAOS) and Alginate Oligosaccharides (AOS).
Table 1: In Vivo Administration of Alginate Oligosaccharides (AOS) in Weaned Pigs
| Parameter | Control Group | 50 mg/kg AOS | 100 mg/kg AOS | 200 mg/kg AOS | Reference |
| Average Daily Weight Gain | Baseline | - | Increased (P<0.05) | Increased (P<0.05) | [4] |
| Serum Catalase Activity | Baseline | Increased | Increased | Increased | [4] |
| Serum Glutathione Content | Baseline | Increased | Increased | Increased | [4] |
| Serum Insulin Levels | Baseline | Increased (P<0.05) | Increased (P<0.05) | Increased (P<0.05) | [4] |
| Serum IGF-1 Levels | Baseline | Increased (P<0.05) | Increased (P<0.05) | Increased (P<0.05) | [4] |
| Nutrient Digestibility (CP, Ash, Fat) | Baseline | Elevated (P<0.05) | Elevated (P<0.05) | Elevated (P<0.05) | [4] |
| Duodenal Maltase Activity | Baseline | Elevated (P<0.05) | Elevated (P<0.05) | Elevated (P<0.05) | [4] |
| Jejunal Sucrase Activity | Baseline | Elevated (P<0.05) | Elevated (P<0.05) | Elevated (P<0.05) | [4] |
Table 2: In Vivo Administration of Alginate Oligosaccharides (AOS) in Mice
| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| DSS-Induced Colitis | MAOS Pre-treatment | Not Specified | Not Specified | Ameliorated colitis and secondary nerve injury. | [1] |
| DON-Induced Intestinal Damage | AOS + DON | 200 mg/kg BW (gavage) | 3 weeks | Mitigated DON-induced weight loss. | [3] |
Experimental Protocols
Amelioration of Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This protocol describes the induction of colitis in a murine model and the assessment of the therapeutic effects of Mannuronate Oligosaccharides (MAOS).
Objective: To evaluate the efficacy of MAOS in preventing DSS-induced colitis and associated neurological dysfunction.
Materials:
-
C57BL/6 mice
-
Dextran Sodium Sulfate (DSS)
-
Mannuronate Oligosaccharides (MAOS)
-
Standard laboratory animal diet and water
-
Equipment for behavioral testing (e.g., open field test, Morris water maze)
-
Reagents for histological analysis (formalin, paraffin, H&E stain)
-
Reagents for molecular analysis (RNA extraction kits, qPCR reagents, antibodies for Western blotting)
Procedure:
-
Animal Acclimatization: Acclimate C57BL/6 mice to the laboratory environment for at least one week.
-
Grouping: Divide mice into a control group and a MAOS pre-treatment group.
-
MAOS Administration: Administer MAOS to the pre-treatment group through their drinking water or via oral gavage for a specified period before DSS induction. The control group receives regular drinking water.
-
Colitis Induction: Induce colitis by administering DSS in the drinking water for 5-7 days.
-
Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Behavioral Assessment: Conduct behavioral tests to assess neurological function.
-
Sample Collection: At the end of the experiment, euthanize the mice and collect colon tissue, brain tissue, and blood samples.
-
Histological Analysis: Fix colon samples in formalin, embed in paraffin, and stain with H&E to assess inflammation and tissue damage.
-
Molecular Analysis: Analyze colon and brain tissue for the expression of inflammatory markers (e.g., TLR4, MyD88, NF-κB) using qPCR and Western blotting. Analyze serum for metabolites like DOPC.
Workflow Diagram:
Evaluation of Alginate Oligosaccharides (AOS) in Weaned Pigs
This protocol outlines the methodology for assessing the impact of dietary AOS supplementation on the growth performance and gut health of weaned piglets.
Objective: To determine the effects of different concentrations of AOS on growth, antioxidant capacity, and intestinal function in weaned pigs.
Materials:
-
Weaned pigs
-
Basal diet
-
Alginate Oligosaccharides (AOS) at desired concentrations (e.g., 50, 100, 200 mg/kg)
-
Metabolic cages for sample collection
-
Equipment for blood collection
-
Reagents for analyzing serum parameters (e.g., catalase, glutathione, hormones)
-
Reagents for analyzing nutrient digestibility
-
Reagents for measuring intestinal enzyme activity
Procedure:
-
Animal Allotment: Randomly allocate weaned pigs to different dietary treatment groups: control (basal diet) and AOS-supplemented groups.
-
Dietary Supplementation: Feed the pigs their respective diets for a specified period (e.g., 2 weeks).
-
Growth Performance: Measure body weight and feed intake regularly to calculate average daily gain and feed conversion ratio.
-
Fecal Sample Collection: Collect fresh fecal samples to determine the apparent digestibility of nutrients.
-
Blood Sample Collection: Collect blood samples to analyze serum antioxidant enzymes, hormone levels, and other biochemical parameters.
-
Intestinal Sample Collection: At the end of the trial, euthanize a subset of pigs from each group to collect intestinal mucosal samples.
-
Enzyme Activity Assays: Measure the activity of digestive enzymes (e.g., maltase, sucrase) in the intestinal mucosa.
-
Gene Expression Analysis: Analyze the expression of nutrient transporters (e.g., SGLT1, DMT1) in the jejunal mucosa via qPCR.
Workflow Diagram:
Signaling Pathways
TLR4/MyD88/NF-κB Signaling Pathway in Colitis
Mannuronate oligosaccharides have been shown to ameliorate colitis by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1] This pathway is a key regulator of the innate immune response and inflammation.
Diagram of the TLR4 Signaling Pathway Inhibition by MAOS:
References
- 1. Mannuronate Oligosaccharides Ameliorate Experimental Colitis and Secondary Neurological Dysfunction by Manipulating the Gut-Brain Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alginate Oligosaccharides Enhance Antioxidant Status and Intestinal Health by Modulating the Gut Microbiota in Weaned Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alginate Oligosaccharides Enhance Gut Microbiota and Intestinal Barrier Function, Alleviating Host Damage Induced by Deoxynivalenol in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
D-Pentamannuronic Acid Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of D-Pentamannuronic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an alginate oligosaccharide, a low-molecular-weight polymer derived from alginate. Alginate is a naturally occurring polysaccharide found in the cell walls of brown algae. Due to their enhanced water solubility and various biological activities, alginate oligosaccharides like this compound are explored in drug development for their potential anti-inflammatory, and other therapeutic properties.
Q2: What is the general solubility of this compound?
A2: this compound, being an alginate oligosaccharide, generally exhibits good water solubility, which is an advantage over the high viscosity and lower solubility of high-molecular-weight alginate.[1][2] Its solubility is influenced by factors such as pH and temperature. While it is highly soluble in aqueous solutions, it is generally insoluble in most organic solvents.
Q3: How does pH affect the solubility of this compound?
A3: As a uronic acid, the solubility of this compound is pH-dependent. The presence of carboxylic acid groups means that its solubility generally increases as the pH becomes neutral to slightly alkaline. At lower pH values, the carboxylic acid groups are protonated, which can lead to a decrease in water solubility.
Q4: How does temperature influence the solubility of this compound?
A4: For most organic acids, solubility in water increases with temperature. Therefore, it is expected that the solubility of this compound in aqueous solutions will increase as the temperature rises. This is a common strategy to enhance the dissolution of many compounds.[3]
Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for this compound and its constituent monomer, D-Mannuronic acid.
Table 1: Quantitative Solubility of D-Mannuronic Acid and its Sodium Salt
| Compound | Solvent | Solubility |
| D-Mannuronic acid | Water | Predicted: 295.0 mg/mL |
| D-Mannuronic acid sodium salt | Water | ≥ 100 mg/mL |
| D-Mannuronic acid | DMSO | Soluble |
Note: Quantitative data for this compound is limited. Data for D-Mannuronic acid is provided as a reference.
Table 2: Qualitative Solubility of Alginate Oligosaccharides in Common Solvents
| Solvent | Solubility | Rationale |
| Water | High | The polar nature of the sugar backbone and carboxylic acid groups allows for extensive hydrogen bonding with water. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of disrupting the hydrogen bonding network of the oligosaccharide.[1] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, this polar aprotic solvent can effectively solvate polysaccharides.[1] |
| Methanol | Sparingly Soluble to Insoluble | Lower polarity compared to water, less effective at dissolving the highly polar oligosaccharide. |
| Ethanol | Insoluble | Even lower polarity than methanol, making it a poor solvent for this compound.[4] |
| Acetone | Insoluble | A non-polar aprotic solvent that cannot effectively interact with the polar groups of the oligosaccharide. |
| Chloroform | Insoluble | A non-polar solvent, unsuitable for dissolving polar carbohydrates.[4] |
| Hexane | Insoluble | A non-polar solvent, completely incompatible with the hydrophilic nature of the molecule. |
Troubleshooting Guides
Issue 1: this compound is not dissolving completely in water.
-
Possible Cause: The concentration may be too high, or the dissolution rate is slow at room temperature.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the solution while stirring. An increase in temperature often significantly improves the solubility of organic acids.[3]
-
Adjust pH: Increase the pH of the solution to neutral or slightly alkaline (pH 7.0-7.5) by adding a small amount of a suitable base (e.g., NaOH). This will deprotonate the carboxylic acid groups, increasing their affinity for water.
-
Sonication: Use a sonication bath to provide mechanical agitation, which can help break up particles and accelerate dissolution.
-
Increase Dissolution Time: Allow the solution to stir for an extended period.
-
Issue 2: this compound precipitates out of an organic solvent or a mixed solvent system.
-
Possible Cause: The organic solvent is not polar enough to maintain the solubility of the highly polar this compound.
-
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: Switch to a more polar aprotic solvent like DMSO or DMF.[1]
-
Use a Co-solvent: If working with a less polar organic solvent is necessary, try adding a small percentage of a miscible, highly polar co-solvent like water or DMSO.[1]
-
Reduce Concentration: The solution may be supersaturated. Try working with a lower concentration of this compound.
-
Issue 3: Difficulty preparing a stock solution for cell culture experiments.
-
Possible Cause: Use of an inappropriate solvent or improper dissolution technique.
-
Troubleshooting Steps:
-
Prepare an Aqueous Stock: Dissolve the this compound in sterile, cell culture-grade water or a buffered solution like PBS.
-
Filter Sterilize: After dissolution, sterilize the stock solution by passing it through a 0.22 µm filter.
-
pH Adjustment for Culture Media: Ensure the final pH of the stock solution is compatible with your cell culture medium to avoid pH shifts that could affect cell viability. If necessary, adjust the pH of the stock solution before adding it to the media.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Objective: To prepare a sterile, aqueous stock solution of this compound for use in biological experiments.
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of sterile water or PBS to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, gently warm the solution to 37-50°C for 10-15 minutes, with intermittent vortexing.
-
Once completely dissolved, allow the solution to cool to room temperature.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Assessing the TLR4 Antagonistic Activity of this compound in Macrophages
-
Objective: To determine if this compound can inhibit the activation of the Toll-like Receptor 4 (TLR4) signaling pathway in response to Lipopolysaccharide (LPS) in a macrophage cell line.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)
-
96-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 macrophages into a 96-well plate at a suitable density and allow them to adhere overnight.
-
The next day, remove the culture medium and replace it with fresh medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) for 1-2 hours. Include a vehicle control (medium only).
-
Following pre-treatment, stimulate the cells with a known concentration of LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours). Include a negative control (no LPS) and a positive control (LPS only).
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatants using an ELISA kit, following the manufacturer's instructions.
-
Analyze the data to determine if pre-treatment with this compound reduces the LPS-induced production of the pro-inflammatory cytokine.
-
Mandatory Visualizations
Caption: this compound inhibits the TLR4 signaling pathway.
Caption: Workflow for evaluating TLR4 antagonistic compounds.
References
Technical Support Center: D-Pentamannuronic Acid Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Pentamannuronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties relevant to oral bioavailability?
This compound is an alginate oligosaccharide composed of five mannuronic acid units.[1][2][3][4] Its properties present significant challenges for oral absorption. It is a highly water-soluble molecule with a predicted pKa of approximately 2.69.[1][3] This low pKa means it will be predominantly in its ionized (negatively charged) form in the physiological pH range of the gastrointestinal tract, which can limit its passive diffusion across the lipophilic intestinal cell membranes.
Q2: Why is the oral bioavailability of this compound expected to be low?
The low oral bioavailability is anticipated due to two main factors inherent to its structure:
-
High Hydrophilicity: Its high water solubility is generally unfavorable for passive transport across the lipid-rich cell membranes of the intestinal epithelium.
-
Ionization State: With a low pKa, the molecule will carry a negative charge in both the stomach and intestines, further hindering its ability to permeate the intestinal barrier. Polysaccharides, in general, are known for poor and erratic oral absorption.[5]
Q3: What are the primary mechanisms by which small oligosaccharides like this compound can be absorbed?
Oligosaccharides are primarily absorbed via two routes:
-
Paracellular Transport: This involves the passage of molecules through the tight junctions between intestinal epithelial cells. This pathway is generally restricted to smaller molecules.
-
Carrier-Mediated Transport: Specific transporter proteins may facilitate the uptake of certain sugars, though it is not confirmed if specific transporters for this compound exist.
-
Microbiota-Mediated Degradation and Absorption: Gut bacteria can degrade larger polysaccharides into smaller, more readily absorbable fragments.[6][7]
Q4: What in vitro models are suitable for assessing the permeability of this compound?
The Caco-2 cell line is a widely accepted in vitro model for predicting human intestinal permeability.[1][2][3][8] These human colon adenocarcinoma cells differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and some transporter proteins. A Caco-2 permeability assay can determine the apparent permeability coefficient (Papp) of this compound, providing a quantitative measure of its potential for oral absorption.
Troubleshooting Guides
Problem: Low or undetectable levels of this compound in plasma after oral administration.
-
Possible Cause 1: Poor Permeability. As discussed, the inherent physicochemical properties of this compound limit its passive diffusion.
-
Troubleshooting Tip: Consider formulation strategies to enhance permeability. This could include the use of permeation enhancers, such as chitosan, which has been shown to open tight junctions, or formulating the compound into nanoparticles to potentially alter its absorption pathway.[9]
-
-
Possible Cause 2: Rapid Clearance. The compound may be quickly eliminated from the bloodstream.
-
Troubleshooting Tip: Conduct a pharmacokinetic study with intravenous administration to determine the compound's clearance rate and volume of distribution. This will help to differentiate between poor absorption and rapid elimination.
-
-
Possible Cause 3: Inadequate Analytical Sensitivity. The concentration of the compound in plasma may be below the limit of detection of the analytical method.
Problem: High variability in experimental results for oral absorption.
-
Possible Cause 1: Inconsistent Formulation. The physical and chemical properties of the formulation can significantly impact absorption.
-
Troubleshooting Tip: Ensure a consistent and well-characterized formulation for all in vivo studies. For preclinical studies, consider a simple aqueous solution first to establish a baseline.
-
-
Possible Cause 2: Inter-animal Physiological Differences. Factors such as gut motility, pH, and microbiota can vary between individual animals.
-
Troubleshooting Tip: Increase the number of animals per group to improve statistical power. Fasting animals before dosing can help to reduce variability related to food effects.
-
-
Possible Cause 3: Issues with the Caco-2 Cell Monolayer Integrity. In in vitro studies, a leaky Caco-2 monolayer can lead to artificially high permeability values.
Data Presentation
Table 1: Apparent Permeability (Papp) of Structurally Related Agaro-oligosaccharides across Caco-2 Cell Monolayers.
This data provides a reference for the expected permeability of small oligosaccharides. The lower Papp values for the larger oligosaccharide (Ahe) suggest that the chain length may influence permeability.
| Compound | Molecular Weight ( g/mol ) | Papp (x 10⁻⁶ cm/s) | Reference |
| Agarobiose (Abi) | 324.28 | 0.41 ± 0.03 | [4] |
| Agarohexaose (Ahe) | 972.84 | 0.21 ± 0.01 | [4] |
Experimental Protocols
Key Experiment: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[2]
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured using a voltmeter. A TEER value above a pre-determined threshold (e.g., >250 Ω·cm²) indicates a healthy monolayer.[3] The permeability of a low-permeability marker (e.g., Lucifer Yellow) is also assessed.[9]
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (upper) and basolateral (lower) sides of the monolayer and equilibrated.
-
The transport buffer on the apical side is replaced with a solution of this compound at a known concentration.
-
Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh transport buffer.
-
A sample from the apical side is taken at the beginning and end of the experiment.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as HPLC-MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
Analytical Method: HPLC-MS for Quantification of this compound
Objective: To accurately quantify the concentration of this compound in biological samples (e.g., plasma, cell culture media).
Methodology:
-
Sample Preparation: Protein precipitation is typically used to remove proteins from plasma samples. This can be achieved by adding a solvent like acetonitrile (B52724) or methanol. Cell culture samples may be directly analyzed or diluted as needed.
-
Chromatographic Separation (HPLC):
-
A suitable HPLC column is used to separate this compound from other components in the sample. A hydrophilic interaction liquid chromatography (HILIC) column is often a good choice for polar molecules.
-
A mobile phase gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is used for elution.
-
-
Mass Spectrometric Detection (MS):
-
An electrospray ionization (ESI) source is commonly used to ionize the this compound molecules.
-
The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring for the specific mass-to-charge ratio (m/z) of the parent ion and one or more fragment ions of this compound.
-
-
Quantification: A calibration curve is generated using standards of known this compound concentrations to quantify the amount in the unknown samples.
Visualizations
Caption: Experimental workflow for assessing this compound bioavailability.
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. enamine.net [enamine.net]
- 4. Frontiers | Intestinal permeability of agaro-oligosaccharides: Transport across Caco-2 cell monolayers and pharmacokinetics in rats [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. An exploration of alginate oligosaccharides modulating intestinal inflammatory networks via gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular weight and gut microbiota determine the bioavailability of orally administered hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Effect of chitosan-coated alginate microspheres on the permeability of Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of serum oligosaccharides by UPLC-MS/MS for diagnosis and treatment monitoring of patients with alpha-mannosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Systematic Method for the Identification of Oligosaccharide Constituents in Polygonatum cyrtonema Hua Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry [mdpi.com]
Technical Support Center: D-Pentamannuronic Acid Stability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of D-Pentamannuronic acid in solution. Below you will find frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C and protected from light.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in water at concentrations of 100 mg/mL or higher. For stock solutions, it is recommended to dissolve it in high-purity water. To ensure stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month. All solutions should be protected from light. Before use in cell-based assays, it is advisable to sterilize the working solution by filtering it through a 0.22 μm filter.
Q3: What is the expected stability of this compound in aqueous solutions at different pH values?
A3: While specific data for this compound is limited, studies on similar polyuronic acids, such as (1→3)-β-polyglucuronic acid, show stability in aqueous solutions at a pH range of 1-9 at room temperature for up to 128 hours.[1][2] However, degradation may occur under more acidic (pH < 4) or alkaline (pH > 11) conditions, especially with elevated temperatures.[1][2] It is advisable to conduct pilot stability studies under your specific experimental conditions.
Q4: Is this compound sensitive to temperature?
A4: Yes, temperature can influence the stability of this compound. While stable at recommended storage temperatures, elevated temperatures, particularly in combination with acidic or alkaline pH, can lead to degradation through hydrolysis of the glycosidic bonds.
Q5: What are the potential degradation products of this compound?
A5: Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the β-1,4-glycosidic bonds, leading to the formation of smaller mannuronic acid oligomers and monomers.[1][2] Under alkaline conditions, a β-elimination reaction can occur, leading to the formation of unsaturated uronic acid derivatives.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound in the experimental solution. | • Prepare fresh solutions of this compound for each experiment. • Ensure the pH of your buffer system is within the stable range (ideally between 4 and 9). • Avoid high temperatures during incubations unless it is a required experimental parameter. If heating is necessary, minimize the duration. • Store stock solutions in single-use aliquots at -80°C to prevent degradation from freeze-thaw cycles.[3] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products or impurities. | • Analyze a freshly prepared standard of this compound to confirm its retention time. • If possible, obtain standards of potential degradation products (e.g., D-mannuronic acid) to aid in peak identification. • Optimize the chromatographic method to achieve better separation of the main peak from any impurity or degradation peaks. This may involve adjusting the mobile phase composition, gradient, or column temperature. |
| Precipitation of the compound from the solution. | Poor solubility under specific buffer conditions or high concentration. | • While this compound is highly soluble in water, ensure the buffer components do not negatively impact its solubility. • If working with very high concentrations, consider preparing a more dilute stock solution and adjusting the final volume in your experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a suitable detector (e.g., Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD))
-
Carbohydrate analysis column (e.g., amino or amide-based)
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in high-purity water.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution 1:1 with 6% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Transfer the stock solution to a vial and heat in an oven at 80°C.
4. Time Points:
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the acidic and basic samples to prevent further degradation.
5. Analytical Method:
-
System: HPLC with RI or ELSD detector.
-
Column: Carbohydrate analysis column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. A starting point could be 80:20 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Sample Preparation: Dilute the samples from the stress conditions to a suitable concentration (e.g., 1-5 mg/mL) with the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a standard solution of this compound to determine its retention time. Inject the stressed samples and monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Calculate the percentage of this compound remaining relative to the initial time point.
Signaling Pathways and Experimental Workflows
Alginate oligosaccharides, including this compound, have been shown to exert their biological effects through various signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
References
- 1. An exploration of alginate oligosaccharides modulating intestinal inflammatory networks via gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alginate Oligosaccharides Enhance Autophagy to Rejuvenate H2O2-Induced Senescent IEC-6 Through the AMPK/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: D-Pentamannuronic Acid Experiments
Welcome to the technical support center for D-Pentamannuronic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is an alginate oligomer, a type of carbohydrate derived from marine brown algae or certain bacteria. It is primarily investigated for its therapeutic potential in conditions such as pain and vascular dementia. Its anti-inflammatory properties are a key area of research.
Q2: How should I store this compound?
A2: For optimal stability, this compound should be stored at room temperature in the continental US, though storage conditions may vary elsewhere. Once in solution, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light, to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: What is the best solvent for preparing a stock solution of this compound?
A3: this compound is soluble in water. It is recommended to prepare a stock solution in water, and for cell culture experiments, the working solution should be sterile-filtered through a 0.22 µm filter before use.[1]
Q4: Can this compound interfere with common biochemical assays?
A4: Yes, as a sugar molecule, it can interfere with assays for quantifying uronic acids, especially in the presence of other neutral sugars. The carbazole (B46965) assay is more susceptible to this interference than the m-hydroxydiphenyl assay.[2] To minimize this, consider using the modified sulfamate/m-hydroxydiphenyl assay or implementing sample purification steps like dialysis or chromatography.[2]
Troubleshooting Guides
Poor Solubility or Precipitation
Problem: My this compound is not dissolving properly or is precipitating out of solution.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Solvent | Ensure you are using high-purity, sterile water. While other solvents may be used for specific applications, water is the recommended primary solvent.[1] |
| Low Temperature | Ensure the water is at room temperature during dissolution. Gentle warming may aid solubility, but avoid excessive heat which could degrade the compound. |
| High Concentration | You may be exceeding the solubility limit. Try preparing a more dilute stock solution. |
| pH of the Solution | The pH of the solution can affect the solubility of uronic acids. Ensure the pH of your final medium is within the optimal range for your experiment (typically 7.2-7.4 for cell culture). |
Inconsistent or Unexpected Experimental Results
Problem: I am observing high variability between replicate experiments or my results are not as expected.
Possible Causes & Solutions:
| Cause | Solution |
| Degradation of this compound | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh working solutions from properly stored aliquots for each experiment.[1] The stability of compounds in cell culture media can also be a factor; minimize the time the compound is in the media before the experiment. |
| Cell Culture Health | Ensure your cells are healthy, within a low passage number, and free from contamination. Stressed or unhealthy cells will respond differently to stimuli. |
| Interference with Assays | As mentioned in the FAQs, this compound can interfere with certain colorimetric assays. If quantifying uronic acids, use a robust method like the modified sulfamate/m-hydroxydiphenyl assay.[2] |
| Variability in Experimental Conditions | Maintain consistency in all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. |
Experimental Protocols
Protocol 1: In Vitro Neuroinflammation Assay
This protocol outlines a cell-based assay to evaluate the anti-inflammatory effects of this compound on microglia activated by lipopolysaccharide (LPS).
1. Cell Culture:
-
Use a murine microglial cell line (e.g., BV-2) for reproducibility.
-
Seed BV-2 cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.
2. Preparation of this compound:
-
Prepare a stock solution of this compound in sterile, deionized water.
-
On the day of the experiment, dilute the stock solution to the desired working concentrations in your complete cell culture medium.
3. Experimental Procedure:
-
Pre-treat the microglial cells with varying concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding LPS (a common inflammatory stimulus) to the cell culture medium.
-
Co-incubate the cells with this compound and LPS for a predetermined time (e.g., 24 hours).
4. Analysis of Inflammatory Markers:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Gene Expression (qRT-PCR): Extract total RNA from the cells and perform quantitative real-time PCR to analyze the expression of inflammatory genes (e.g., Tnf, Il6).
-
Protein Analysis (Western Blot): Lyse the cells and perform a Western blot to analyze the expression and phosphorylation status of key signaling proteins in the inflammatory pathway, such as NF-κB.
Quantitative Data Example:
The following table summarizes hypothetical data from an in vitro neuroinflammation experiment.
| This compound Concentration (µg/mL) | LPS (1 µg/mL) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) |
| 0 | - | 0% | 0% |
| 0 | + | 100% | 100% |
| 10 | + | 85% | 90% |
| 25 | + | 60% | 65% |
| 50 | + | 40% | 45% |
| 100 | + | 25% | 30% |
Protocol 2: Preparation of Alginate Oligosaccharide Nanoparticles for Drug Delivery
This protocol describes a general method for preparing alginate nanoparticles using ionic gelation, which can be adapted for this compound.
1. Materials:
-
This compound
-
Calcium chloride (CaCl₂)
-
Chitosan (optional, for coating)
-
Deionized water
2. Nanoparticle Formulation:
-
Prepare an aqueous solution of this compound.
-
Prepare an aqueous solution of CaCl₂ as a crosslinking agent.
-
Add the CaCl₂ solution dropwise to the this compound solution under constant stirring.
-
The mixture will form a colloidal suspension of nanoparticles.
3. Drug Encapsulation:
-
For drug delivery applications, the therapeutic agent can be dissolved in the this compound solution before the addition of the crosslinking agent.
4. Characterization:
-
The size, zeta potential, and morphology of the resulting nanoparticles can be characterized using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM).
Signaling Pathways and Experimental Workflows
This compound as a TLR4 Antagonist
This compound has been shown to act as a Toll-like receptor 4 (TLR4) antagonist. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) like LPS from Gram-negative bacteria. By inhibiting TLR4, this compound can suppress downstream inflammatory signaling.
Caption: this compound inhibits the TLR4 signaling pathway.
Experimental Workflow for In Vitro Neuroinflammation Assay
The following diagram illustrates the logical flow of the in vitro neuroinflammation experiment described in Protocol 1.
Caption: Workflow for evaluating anti-neuroinflammatory compounds.
References
Technical Support Center: Optimizing D-Pentamannuronic Acid Dosage
Welcome to the technical support center for D-Pentamannuronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments?
A1: For in vitro studies, particularly with microglia, a starting concentration range of 50-500 μg/mL has been shown to be effective in inhibiting neuroinflammation.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: How should I prepare the stock solution of this compound?
A2: this compound is generally soluble in water. To prepare a stock solution, dissolve the powder in sterile, purified water. It is recommended to filter-sterilize the final working solution using a 0.22 μm filter before adding it to your cell cultures or administering it in vivo. For long-term storage, it is best to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Q3: I am observing inconsistent results in my experiments. What could be the cause?
A3: Inconsistent results with oligosaccharides like this compound can arise from several factors. The biological activity of alginate oligosaccharides can be dependent on their structure and the method of preparation (e.g., enzymatic degradation, acid hydrolysis, oxidative degradation).[1] Ensure you are using a well-characterized compound with a defined degree of polymerization. Additionally, variations in cell passage number, reagent quality, and timing of treatment can all contribute to variability. A review of challenges in the analysis of another class of oligosaccharides, human milk oligosaccharides, highlights that variations in results are a known issue in the field.[2][3][4]
Q4: Are there any known issues with the solubility of this compound?
A4: While this compound is generally water-soluble, high concentrations may be more difficult to dissolve.[1] If you encounter solubility issues, gentle warming and vortexing can aid in dissolution. Ensure the pH of your final solution is compatible with your experimental system. For poorly water-soluble drugs in general, nanosuspension is a strategy used to increase solubility.[5]
Q5: What is the bioavailability of this compound?
A5: The degradation of high molecular weight polysaccharides into low molecular weight oligosaccharides like this compound is known to improve their bioavailability.[1] However, specific pharmacokinetic data for this compound may be limited. It is important to consider the route of administration and the formulation when designing in vivo experiments.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no biological activity | - Suboptimal dosage. - Degraded compound. - Insufficient incubation time. - Cell line is not responsive. | - Perform a dose-response experiment to find the optimal concentration. - Check the expiration date and storage conditions of your this compound. - Optimize the incubation time based on the specific endpoint being measured. - Verify the expression of the target receptor (e.g., TLR4) in your cell line. |
| Cell toxicity | - Concentration is too high. - Contamination of the stock solution. | - Lower the concentration of this compound. - Always use a sterile technique and filter-sterilize your solutions. - Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration. |
| High variability between replicates | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in multi-well plates. | - Ensure a homogenous cell suspension before seeding. - Calibrate your pipettes regularly and use proper pipetting techniques. - Avoid using the outer wells of the plate or fill them with sterile media to minimize edge effects. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of efficacy in animal models | - Inappropriate dosage. - Poor bioavailability with the chosen route of administration. - Rapid clearance of the compound. - Animal model is not suitable. | - Conduct a dose-finding study to determine the optimal therapeutic dose. - Consider alternative routes of administration (e.g., intraperitoneal vs. oral). - Investigate the pharmacokinetic profile of this compound to determine the appropriate dosing frequency. - Ensure the chosen animal model recapitulates the aspects of the human disease you are studying. |
| Adverse effects in animals | - Dosage is too high. - Off-target effects. | - Reduce the dosage and monitor for adverse events. - Carefully observe the animals for any signs of toxicity. - Consult relevant literature for potential off-target effects of alginate oligosaccharides. |
| Difficulty in formulating for administration | - Solubility issues at the desired concentration. | - Test different vehicles for administration. - Consider using a formulation strategy to enhance solubility, if necessary. |
Quantitative Data Summary
In Vitro Dosage
| Application | Cell Type | Concentration Range | Reference |
| Neuroinflammation | BV2 microglia | 50-500 μg/mL | [1] |
In Vivo and Clinical Dosage (for related Alginate Oligosaccharides)
| Application | Model | Compound | Dosage | Reference |
| Gouty Arthritis (Pain) | Mouse | Alginate Oligosaccharides (AOS2 & AOS3) | Dose-dependent effects observed, specific mg/kg not stated but shown to be effective. | [6][7][8] |
| Alzheimer's Disease | Human (Clinical Trial) | Sodium Oligomannate (GV-971) | 900 mg/day (oral) | [6][7][8][9][10] |
| Vascular Aging | Rat | Alginate Oligosaccharide (AOS) | Specific dosage not provided, but shown to alleviate vascular aging. | [11][12][13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in sterile water. Pre-treat the cells with varying concentrations of this compound (e.g., 50, 100, 250, 500 μg/mL) for 2 hours.
-
Stimulation: Induce neuroinflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 μg/mL.
-
Incubation: Incubate the plate for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Gene Expression: Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) using RT-qPCR.
-
Protein Expression: Assess the levels of key signaling proteins (e.g., p-NF-κB, TLR4) by Western blot.
-
Signaling Pathways and Workflows
Caption: Workflow for assessing the anti-neuroinflammatory effects of this compound in vitro.
Caption: Inhibition of the TLR4/NF-κB pathway by this compound.
Caption: Activation of Nrf2 antioxidant signaling by alginate oligosaccharides.
References
- 1. Advances in Research on the Bioactivity of Alginate Oligosaccharides [mdpi.com]
- 2. Challenges and Pitfalls in Human Milk Oligosaccharide Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Pitfalls in Human Milk Oligosaccharide Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. clinicaltrial.be [clinicaltrial.be]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. examine.com [examine.com]
- 9. researchgate.net [researchgate.net]
- 10. alzforum.org [alzforum.org]
- 11. Frontiers | Spraying alginate oligosaccharide improves photosynthetic performance and sugar accumulation in citrus by regulating antioxidant system and related gene expression [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Alginate oligosaccharide alleviates vascular aging by upregulating glutathione peroxidase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Pentamannuronic Acid Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-Pentamannuronic acid assays.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Problem: High Background Absorbance or Sample Browning
High background absorbance or a brown color in the reaction mixture can lead to an overestimation of this compound concentration. This is a common issue when samples contain neutral sugars.[1][2][3]
Possible Causes and Solutions:
| Cause | Solution |
| Interference from Neutral Sugars | Neutral sugars, especially hexoses, can dehydrate in the strong acidic conditions of the assay to form furfural (B47365) derivatives that react with the colorimetric reagents.[1][2] The traditional carbazole (B46965) assay is more susceptible to this interference than the m-hydroxydiphenyl assay.[2][4] |
| Use the modified sulfamate (B1201201)/m-hydroxydiphenyl assay. The addition of sulfamate before heating in sulfuric acid can significantly reduce the browning caused by neutral sugars.[1][2][3] | |
| Lower the reaction temperature. For the carbazole assay, performing the analysis at 55°C instead of 100°C can reduce interference from neutral sugars.[2] | |
| Contaminated Reagents | Impurities in the sulfuric acid or other reagents can contribute to high background. |
| Use high-purity reagents. Ensure that the sulfuric acid and other chemicals are of analytical grade. | |
| Instability of Chromophore | Variations in the water content of the sulfuric acid-tetraborate reagent can affect the stability of the colored product.[5] |
| Control for humidity. The sulfuric acid-tetraborate reagent can absorb atmospheric water, especially in high humidity environments.[5] Prepare fresh reagents and minimize exposure to air. |
Troubleshooting Workflow for High Background
Caption: Troubleshooting logic for high background absorbance.
Frequently Asked Questions (FAQs)
Q1: Which colorimetric assay is best for quantifying this compound in a sample containing other sugars?
The modified sulfamate/m-hydroxydiphenyl assay is recommended for quantifying uronic acids like this compound in the presence of excess neutral sugars.[2][3] The traditional carbazole assay is more prone to interference from neutral sugars, which can lead to an overestimation of the uronic acid content.[1][2] The m-hydroxydiphenyl method is generally less susceptible to this interference because the color development step is performed at room temperature, avoiding a second heating step that contributes to interference.[1]
Q2: How does sulfamate reduce interference from neutral sugars?
Sulfamate is added to the reaction mixture to suppress color formation from neutral sugars when they are heated in concentrated sulfuric acid.[1][2] This addition helps to eliminate the browning that can interfere with the absorbance reading of the uronic acid-specific chromogen.[1][3]
Q3: Why is sodium tetraborate (B1243019) necessary for the this compound assay?
The addition of sodium tetraborate to the sulfuric acid reagent is essential for the detection of D-mannuronic acid.[3] It also enhances the color production of D-glucuronic acid.[3] Therefore, for accurate quantification of this compound, especially in samples that may also contain other uronic acids, the inclusion of borate (B1201080) is recommended.
Q4: Can different neutral sugars cause different levels of interference?
Yes, the degree of interference can vary depending on the type of neutral sugar present.[2] For example, in the carbazole assay, hexoses tend to cause more interference than 6-deoxyhexoses on a molar basis.[2] It is advisable to use appropriate controls with the specific neutral sugars known to be in your sample.[2]
Quantitative Data on Neutral Sugar Interference
The following table summarizes the effect of sulfamate on the interference from various neutral sugars in both the carbazole and m-hydroxydiphenyl assays. The data is presented as absorbance units, where a lower value indicates less interference.
Table 1: Effect of Sulfamate on Interference Color Production by Neutral Sugars
| Sugar (2 µmol) | Assay | Without Sulfamate (Absorbance) | With Sulfamate (Absorbance) |
| Glucose (Glc) | Carbazole | 1.352 | - |
| m-Hydroxydiphenyl | 0.557 | - | |
| Galactose (Gal) | Carbazole | 0.129 | - |
| m-Hydroxydiphenyl | 0.053 | - | |
| Arabinose (Ara) | Carbazole | 0.881 | - |
| m-Hydroxydiphenyl | 0.505 | - | |
| Xylose (Xyl) | Carbazole | 0.171 | - |
| m-Hydroxydiphenyl | 0.057 | - |
Note: Specific absorbance values with sulfamate for each sugar were not provided in the source material, but it is stated that sulfamate "substantially reduces this browning" and can "virtually eliminate" neutral sugar interference.
Experimental Protocols
Modified Sulfamate/m-Hydroxydiphenyl Assay for Uronic Acids
This protocol is adapted from the method described by Filisetti-Cozzi and Carpita (1991), which is a modification of the Blumenkrantz and Asboe-Hansen (1973) method to reduce neutral sugar interference.[1]
Reagents:
-
Sulfuric Acid/Tetraborate Solution: 0.025 M sodium tetraborate in concentrated sulfuric acid.
-
Sulfamic Acid/Potassium Sulfamate Solution: 4 M, pH 1.6.
-
m-hydroxydiphenyl Reagent: 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH.
-
This compound Standards: Prepare a series of standards in water.
Procedure:
-
Prepare samples and standards in water to a final volume of 0.4 mL.
-
Add 40 µL of the 4 M sulfamic acid/potassium sulfamate solution to each tube and vortex to mix.[1]
-
Carefully add 2.4 mL of the concentrated sulfuric acid/tetraborate solution to each tube. Vortex immediately and thoroughly.[1]
-
Boil the tubes for 5 minutes in a water bath.[1]
-
Cool the tubes to room temperature in a water bath.[1]
-
Add 80 µL of the m-hydroxydiphenyl reagent and vortex immediately.[1]
-
Allow the color to develop for at least 10 minutes at room temperature.[1]
-
Measure the absorbance at 525 nm.[1]
Experimental Workflow for Modified Sulfamate/m-Hydroxydiphenyl Assay
Caption: Step-by-step workflow for the modified uronic acid assay.
References
Technical Support Center: D-Mannuronic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of D-mannuronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for obtaining D-mannuronic acid?
D-mannuronic acid is primarily derived from the hydrolysis of alginate, a polysaccharide found in the cell walls of brown algae. Alginate is a copolymer of (1→4)-linked β-D-mannuronate (M) and its C-5 epimer α-L-guluronate (G). The hydrolysis of alginate can be achieved through acidic or enzymatic methods.
Q2: What are the key challenges in purifying D-mannuronic acid?
The main challenges in D-mannuronic acid purification include:
-
Separation from L-guluronic acid: As its C-5 epimer, L-guluronic acid has very similar physicochemical properties, making separation difficult.
-
Removal of oligosaccharides: Incomplete hydrolysis of alginate results in the presence of various lengths of oligosaccharides, which need to be separated from the monosaccharide.
-
Low yield: Acid hydrolysis can lead to the degradation of the target molecule, resulting in lower yields.
-
Salt removal: The use of acidic or basic solutions for hydrolysis and elution often introduces high concentrations of salt, which must be removed in downstream applications.
Q3: Which purification techniques are most effective for D-mannuronic acid?
The most effective purification techniques for D-mannuronic acid typically involve a combination of methods:
-
Ion-exchange chromatography (IEC): This is a powerful technique for separating uronic acids based on their charge.
-
Size-exclusion chromatography (SEC): This method is useful for separating monosaccharides from residual oligosaccharides and high molecular weight contaminants.
-
Fractional precipitation: This technique can be used for initial enrichment of uronic acids from the hydrolysate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete hydrolysis of alginate.2. Degradation of D-mannuronic acid during acid hydrolysis.3. Co-elution with other components.4. Inefficient binding or elution from chromatography column. | 1. Optimize hydrolysis conditions (time, temperature, enzyme/acid concentration).2. Consider using enzymatic hydrolysis which is milder.3. Adjust the gradient and mobile phase composition in chromatography.4. Screen different chromatography resins and optimize binding/elution pH. |
| Poor Separation of D-Mannuronic and L-Guluronic Acids | 1. Suboptimal chromatography conditions (e.g., gradient, flow rate).2. Inappropriate column selection. | 1. Employ a shallow elution gradient in ion-exchange chromatography.2. Use a high-resolution anion-exchange column specifically designed for carbohydrate analysis. |
| Presence of Oligosaccharides in Final Product | 1. Incomplete hydrolysis.2. Overloading of the size-exclusion chromatography column. | 1. Ensure complete hydrolysis by monitoring with techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).2. Reduce the sample load on the SEC column and optimize the flow rate. |
| High Salt Concentration in Final Product | 1. Inefficient desalting method.2. Carryover from ion-exchange chromatography buffers. | 1. Use a dedicated desalting column (e.g., size-exclusion chromatography with a low molecular weight cut-off).2. Perform dialysis or diafiltration against deionized water. |
| Inconsistent Results Between Batches | 1. Variability in the raw alginate material.2. Inconsistent hydrolysis conditions.3. Column aging or fouling. | 1. Characterize the M/G ratio of the starting alginate.2. Strictly control all parameters of the hydrolysis and purification steps.3. Implement a regular column cleaning and regeneration protocol. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Alginate and Initial Purification
-
Enzymatic Hydrolysis:
-
Dissolve 10 g of sodium alginate in 1 L of 50 mM sodium phosphate (B84403) buffer (pH 7.0).
-
Add 100 units of alginate lyase.
-
Incubate at 37°C for 24 hours with gentle stirring.
-
Monitor the reaction by measuring the increase in absorbance at 235 nm, which corresponds to the formation of unsaturated uronic acids.
-
-
Termination and Centrifugation:
-
Terminate the reaction by heating the solution to 100°C for 10 minutes.
-
Centrifuge at 10,000 x g for 20 minutes to remove any insoluble material.
-
-
Ethanol (B145695) Precipitation:
-
Add ethanol to the supernatant to a final concentration of 80% (v/v) to precipitate the remaining large oligosaccharides.
-
Stir for 1 hour at 4°C and then centrifuge at 10,000 x g for 20 minutes.
-
Collect the supernatant containing the monosaccharides and smaller oligosaccharides.
-
-
Concentration:
-
Concentrate the supernatant using a rotary evaporator under reduced pressure.
-
Protocol 2: Anion-Exchange Chromatography for D-Mannuronic Acid Purification
-
Column Preparation:
-
Pack a column (e.g., 2.5 x 30 cm) with a strong anion-exchange resin (e.g., Dowex 1x8, formate (B1220265) form).
-
Equilibrate the column with 5 column volumes of deionized water.
-
-
Sample Loading:
-
Dissolve the concentrated sample from Protocol 1 in deionized water and adjust the pH to 8.0.
-
Load the sample onto the equilibrated column.
-
-
Elution:
-
Wash the column with 2 column volumes of deionized water to remove neutral sugars.
-
Elute the bound uronic acids with a linear gradient of 0 to 1 M formic acid over 10 column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions (e.g., 5 mL) and analyze for the presence of D-mannuronic acid using a suitable assay (e.g., carbazole-sulfuric acid assay or HPLC).
-
-
Desalting:
-
Pool the fractions containing D-mannuronic acid and desalt using size-exclusion chromatography or dialysis.
-
Quantitative Data Summary
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Anion-Exchange Chromatography | >95 | 40-60 | High resolution and selectivity for charged molecules. | Requires desalting step; can be time-consuming. |
| Size-Exclusion Chromatography | Dependent on input | 70-90 | Effective for desalting and removing oligosaccharides. | Low resolution for molecules of similar size. |
| Fractional Precipitation | 30-50 | 60-80 | Simple, scalable, and cost-effective for initial enrichment. | Low purity; often requires further purification steps. |
Visualizations
Caption: Experimental workflow for D-mannuronic acid purification.
Caption: Troubleshooting logic for D-mannuronic acid purification.
Validation & Comparative
Comparative Efficacy of D-Pentamannuronic Acid (as β-D-mannuronic acid) in Inflammatory Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of β-D-mannuronic acid (M2000), a novel non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive properties, against other alternatives. The data presented is compiled from various in vitro, in vivo, and clinical trial studies.
Overview of β-D-mannuronic acid (M2000)
β-D-mannuronic acid is a monosaccharide derived from alginic acid, a natural polymer found in brown algae. It has demonstrated significant anti-inflammatory, antioxidant, and immunosuppressive effects in a range of studies. A key mechanism of action is its ability to act as an antagonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), thereby inhibiting downstream inflammatory signaling pathways.[1][2][3]
Clinical Efficacy in Inflammatory Diseases
Clinical trials have primarily focused on the efficacy of β-D-mannuronic acid in treating autoimmune disorders such as ankylosing spondylitis (AS) and rheumatoid arthritis (RA).
Ankylosing Spondylitis (AS)
A 12-week, randomized, double-blind, placebo-controlled phase I/II clinical trial evaluated the efficacy and safety of β-D-mannuronic acid in patients with active AS.[4][5]
Table 1: Comparison of Clinical Efficacy in Ankylosing Spondylitis
| Outcome Measure | β-D-mannuronic acid (M2000) | Naproxen (B1676952) | Placebo |
| ASAS20 Response at Week 12 | 57.7% | 59.0% (P>0.05 vs M2000) | 19.0% (P=0.007 vs M2000) |
ASAS20: Assessment of SpondyloArthritis international Society 20% improvement criteria.
The study concluded that β-D-mannuronic acid demonstrated similar efficacy to naproxen but with a more favorable safety profile, particularly concerning gastrointestinal adverse events.[4]
Rheumatoid Arthritis (RA)
Multiple clinical trials have assessed the efficacy of β-D-mannuronic acid in RA patients who had an inadequate response to conventional therapies.
Table 2: Comparison of Clinical Efficacy in Rheumatoid Arthritis (Phase I/II Trial) [6]
| Outcome Measure | β-D-mannuronic acid (M2000) + Conventional Therapy | Conventional Therapy Alone |
| ACR20 Response at Week 12 | 74% | 16% (P=0.011) |
ACR20: American College of Rheumatology 20% improvement criteria.
A larger multinational, phase III clinical trial further confirmed these findings, demonstrating a significant reduction in ACR20 and DAS28 (28-joint disease activity score) in patients treated with β-D-mannuronic acid compared to placebo and conventional treatment groups.[7][8]
In Vitro Efficacy: Anti-inflammatory Effects
In vitro studies have elucidated the molecular mechanisms underlying the anti-inflammatory effects of β-D-mannuronic acid, primarily its impact on cytokine production and gene expression.
Cytokine Inhibition
β-D-mannuronic acid has been shown to significantly reduce the production of key pro-inflammatory cytokines in various cell models.
Table 3: In Vitro Cytokine Inhibition by β-D-mannuronic acid (M2000)
| Cytokine | Cell Type | Treatment Conditions | Result | Reference |
| TNF-α | Human Embryonic Kidney (HEK) 293 cells | Stimulated with LPS (a TLR4 agonist) | Suppressed production | [1] |
| IL-6 | Human Embryonic Kidney (HEK) 293 cells | Stimulated with LPS (a TLR4 agonist) | Suppressed production | [1] |
| IL-17 | Peripheral Blood Mononuclear Cells (PBMCs) from COVID-19 patients | 25 µ g/well and 50 µ g/well of M2000 | Decreased supernatant levels (p<0.001) | [9] |
| IFN-γ | Peripheral Blood Mononuclear Cells (PBMCs) from COVID-19 patients | 25 µ g/well and 50 µ g/well of M2000 | Decreased supernatant levels (p<0.001) | [9] |
Gene Expression Modulation
Studies have demonstrated that β-D-mannuronic acid can modulate the expression of genes involved in the inflammatory cascade.
Table 4: Effect of β-D-mannuronic acid (M2000) on Inflammatory Gene Expression
| Gene | Condition | Fold Change/Effect | Reference |
| IL-17 | Rheumatoid Arthritis Patients (PBMCs) | 22.39-fold decrease after 12 weeks of treatment | [10] |
| RORγt | Rheumatoid Arthritis Patients (PBMCs) | 2.36-fold decrease after 12 weeks of treatment | [10] |
| IL-4 | Rheumatoid Arthritis Patients (PBMCs) | Significant increase after 12 weeks of treatment | [10] |
| GATA3 | Rheumatoid Arthritis Patients (PBMCs) | Significant increase after 12 weeks of treatment | [10] |
| MyD88 | HEK293 cells stimulated with LPS/LTA | Effectively inhibited mRNA expression | [1] |
| NF-κB (p65) | HEK293 cells stimulated with LPS/LTA | Effectively inhibited mRNA expression | [1] |
Experimental Protocols
The following are summaries of the methodologies employed in the cited studies. For full details, please refer to the original publications.
In Vitro Anti-Inflammatory Assay
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells overexpressing TLR2/CD14 and TLR4/MD2/CD14, or Peripheral Blood Mononuclear Cells (PBMCs) isolated from patients, are commonly used.[1][9]
-
Treatment: Cells are typically stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) to induce an inflammatory response. β-D-mannuronic acid is then added at various concentrations (e.g., 25 µ g/well and 50 µ g/well ).[1][9]
-
Analysis:
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): Used to measure the mRNA expression levels of target genes (e.g., MyD88, NF-κB, cytokines).[1][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[9]
-
Clinical Trial Methodology for Ankylosing Spondylitis
-
Study Design: A 12-week randomized, double-blind, placebo-controlled, phase I/II clinical trial with three arms: β-D-mannuronic acid, naproxen, and placebo.[4][5]
-
Participants: Patients with a diagnosis of ankylosing spondylitis according to the modified New York criteria and with active disease at baseline.[4][5]
-
Intervention: Oral administration of the assigned treatment for 12 weeks.
-
Primary Outcome: The primary efficacy endpoint is the Assessment of SpondyloArthritis international Society (ASAS) 20 response rate at week 12.[4][5]
Visualizations
Signaling Pathway of β-D-mannuronic acid in Inhibiting TLR4-Mediated Inflammation
Caption: Inhibition of the TLR4 signaling pathway by β-D-mannuronic acid (M2000).
Experimental Workflow for In Vitro Cytokine Inhibition Assay
Caption: Workflow for assessing the in vitro anti-inflammatory effects of M2000.
References
- 1. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irispublishers.com [irispublishers.com]
- 3. biomedres.us [biomedres.us]
- 4. Evaluation of the efficacy and safety of β-d-mannuronic acid in patients with ankylosing spondylitis: A 12-week randomized, placebo-controlled, phase I/II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. A phase I/II randomized, controlled, clinical trial for assessment of the efficacy and safety of β-D-mannuronic acid in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. International multicenter randomized, placebo-controlled phase III clinical trial of β-D-mannuronic acid in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
- 10. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alginate Oligomers: Performance and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Alginate oligomers (AOS), the depolymerized products of alginate, are gaining significant attention in the biomedical field due to their diverse biological activities and excellent water solubility.[1][2] Unlike their high-molecular-weight parent molecules, alginate oligomers possess unique properties that make them promising candidates for various therapeutic applications, including immunomodulation, drug delivery, and as antimicrobial agents.[2][3][4] This guide provides a comparative analysis of different alginate oligomers, focusing on the influence of their structural characteristics—namely molecular weight and the ratio of β-D-mannuronic acid (M) to α-L-guluronic acid (G) monomers—on their biological performance. The information is supported by experimental data to aid researchers in selecting the optimal oligomer for their specific application.
Influence of Molecular Weight on Bioactivity
The molecular weight of alginate oligomers is a critical determinant of their biological function. Generally, lower molecular weight AOS exhibit enhanced bioactivity compared to high-molecular-weight alginate.[1]
| Property | Alginate Oligomer (Molecular Weight) | Observation | Reference |
| Antioxidant Activity | < 1 kDa | Better scavengers of superoxide (B77818), hydroxyl, and hypochlorous acid free radicals compared to 1-10 kDa AOS, ascorbic acid, and carnosine. | [1] |
| Antioxidant Activity | 1-6 kDa | Higher antioxidant activity against superoxide and hypochlorous acid free radicals than 6-10 kDa AOS with a similar M/G ratio. | [1] |
| Glyceollin (B191339) Induction | Higher Molecular Weight | Correlated with higher glyceollin-inducing activity in soybeans. | [5] |
| Viscosity | Low Molecular Weight | Significantly reduced viscosity compared to high molecular weight alginate, allowing for high concentration solutions without a substantial increase in viscosity. | [3][6] |
| Gel Formation | Low Molecular Weight | Generally do not form gels in the presence of divalent cations. | [3][4] |
The Role of Monomer Composition (M/G Ratio)
The ratio of mannuronic acid (M) to guluronic acid (G) blocks within the alginate oligomer chain profoundly impacts its biological and physicochemical properties.
| Property | Alginate Oligomer Type | Observation | Reference |
| Immunomodulatory Activity | Mannuronate-rich (High M) | More potent in inducing TNF-α production in RAW264.7 macrophage cells compared to guluronate-rich oligomers. | [7] |
| Immunomodulatory Activity | Guluronate-rich (High G) | Unsaturated guluronate oligosaccharides (GOS) are effective activators of macrophages, inducing TNF-α and reactive oxygen species secretion. | [1] |
| Biocompatibility | Intermediate-G | Capsules made with intermediate-G alginate showed better biocompatibility with less fibrotic reaction compared to high-G alginate capsules in vivo. | [8] |
| Biocompatibility | High M Content | Reported to be more immunogenic and potent in inducing cytokine production compared to high G content alginates. | [9] |
| Antimicrobial Activity | Guluronate-rich (OligoG) | Exhibited stronger interactions with bacterial lipopolysaccharide (LPS) and a stronger quorum sensing inhibitory effect compared to M-block oligomers (OligoM). | [10] |
| Drug Delivery (Antibiotic Potentiation) | Guluronate-rich (OligoG) | Showed increased potentiation of the antibiotic azithromycin (B1666446) in minimum inhibitory concentration and biofilm assays compared to OligoM. | [10] |
| Glyceollin Induction | Higher G/M Ratio | Correlated with higher glyceollin-inducing activity in soybeans. | [5] |
| Protein Binding | High M Content | Showed a higher binding capacity for β-lactoglobulin at pH 4.0. | [11] |
Impact of Degradation Method
The method used to depolymerize alginate into oligomers influences the structure of the resulting AOS and, consequently, their biological activity.
| Degradation Method | Resulting Oligomer Structure | Key Bioactivity | Reference |
| Enzymatic Degradation | Unsaturated terminal structure | Essential for the activation of macrophages and induction of TNF-α secretion. | [1] |
| Acid Hydrolysis | Saturated terminal structure | Low activity in macrophage activation. | [1] |
Signaling Pathways and Experimental Workflows
The biological effects of alginate oligomers are mediated through specific signaling pathways. Understanding these pathways and the experimental methods to study them is crucial for research and development.
Macrophage Activation by Guluronate Oligosaccharide (GOS)
Guluronate oligosaccharides have been shown to activate macrophages, leading to the production of pro-inflammatory cytokines and other immune responses.[1] This activation is primarily mediated through the NF-κB signaling pathway.
Caption: GOS-induced macrophage activation via the NF-κB pathway.
Experimental Workflow: Evaluating Immunomodulatory Effects
A typical workflow to assess the immunomodulatory effects of different alginate oligomers on macrophage cells is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. Alginate oligosaccharides: The structure-function relationships and the directional preparation for application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biophysico-Chemical Properties of Alginate Oligomers Obtained by Acid and Oxidation Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of alginate oligosaccharides with different molecular weights and guluronic to mannuronic acid ratios on glyceollin induction and accumulation in soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the alginate composition on the biocompatibility of alginate-polylysine microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alginate-Based Bio-Composites and Their Potential Applications [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Alginate Mannuronic-Guluronic Acid Contents and pH on Protein Binding Capacity and Complex Size - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of D-Pentamannuronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of D-Pentamannuronic acid with other alternatives, supported by experimental data. It is designed to assist researchers in validating the mechanism of action of this promising compound.
This compound, a component of alginate derived from brown algae, has garnered significant interest for its therapeutic potential, primarily attributed to its anti-inflammatory, immunosuppressive, and neuroprotective properties. Often referred to in literature as β-D-mannuronic acid (M2000), this monosaccharide has been shown to modulate key signaling pathways involved in inflammation and neuronal cell survival. This guide delves into the experimental validation of its mechanism of action, presenting a comparative analysis with other compounds exhibiting similar therapeutic effects, namely N-acetylneuraminic acid, Carnosic Acid, and Resveratrol.
Comparative Analysis of Bioactivities
To facilitate a clear comparison, the following tables summarize quantitative data from various in vitro and in vivo studies. These tables highlight the efficacy of this compound and its alternatives in key areas of therapeutic interest.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Target | Key Findings | Reference |
| β-D-mannuronic acid (M2000) | qRT-PCR & ELISA | Pro-inflammatory Cytokines (in COVID-19 patient PBMCs) | Dose-dependent decrease in mRNA expression and supernatant levels of IL-6, IL-17, TNF-α, and IFN-γ.[1][2] | [1][2] |
| β-D-mannuronic acid (M2000) | qRT-PCR | Inflammatory Mediators (in RA patient PBMCs) | Significant reduction in gene expression of TNF-α, IL-6, MYD88, and TLR2 at various concentrations.[3] | [3] |
| Carnosic Acid | Cell-free assay | 5-Lipoxygenase (5-LO) | IC50 = 0.8 μM[4] | [4] |
| Carnosic Acid | Cell-free assay | Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) | IC50 = 14.0 μM[4] | [4] |
| Carnosic Acid | RT-PCR | IL-1β and TNF-α (in PMA-treated mouse skin) | 67.64% and 65.06% reduction in IL-1β and TNF-α expression, respectively. | |
| Resveratrol | Nitrite (B80452) Assay | Nitric Oxide (in cytokine-stimulated HT-29 cells) | ~50% reduction in nitrite levels at 25 µM.[5] | [5] |
Table 2: Comparative Neuroprotective Activity
| Compound | Assay | Model | Key Findings | Reference |
| This compound Derivative (Polysialic Acid-Oligomannuronate) | CCK-8 Assay | SH-SY5Y cells (Aβ₄₂-induced cytotoxicity) | Dose-dependent amelioration of cytotoxicity (p < 0.0001).[6] | [6] |
| N-acetylneuraminic acid | - | Diet-induced obese Alzheimer's disease mouse model | Linked to immune exhaustion and accelerated memory deficit.[7][8] | [7][8] |
| Carnosic Acid | MTT Assay | Primary Cortical Neurons (H₂O₂-induced damage) | ~20-30% protection at 1-10 µM.[6] | [6] |
| Resveratrol | Western Blot | Rat model of acute brain ischemia | Dose-dependent increase in Bcl-2 and decrease in p53 levels.[5][9] | [5][9] |
| Resveratrol | Western Blot | SH-SY5Y cells (H₂O₂-induced apoptosis) | Reverses H₂O₂-induced PARP-1 cleavage.[10] | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for validating its mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Toll-like Receptor 4 (TLR4) Activity Assay
Objective: To determine the inhibitory effect of this compound on TLR4 signaling.
Materials:
-
HEK293 cells stably expressing TLR4, MD2, and CD14
-
This compound
-
Lipopolysaccharide (LPS)
-
Luciferase reporter plasmid (e.g., NF-κB luciferase reporter)
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed HEK293-TLR4/MD2/CD14 cells in a 96-well plate.
-
Transfect cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound.
-
Incubate for 1 hour.
-
Stimulate the cells with a specific concentration of LPS (e.g., 100 ng/mL).
-
Incubate for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TLR4 activity by this compound compared to the LPS-only control.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
Objective: To quantify the effect of this compound on the mRNA expression of pro-inflammatory cytokines.
Materials:
-
Target cells (e.g., peripheral blood mononuclear cells - PBMCs, macrophages)
-
This compound
-
Inflammatory stimulus (e.g., LPS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Culture target cells and treat with this compound with or without an inflammatory stimulus for a specified time.
-
Harvest cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blot for Apoptosis-Related Proteins
Objective: To assess the effect of this compound on the expression of key proteins involved in apoptosis.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
This compound
-
Apoptosis-inducing agent (e.g., amyloid-beta peptide)
-
Lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture neuronal cells and treat with this compound with or without an apoptosis-inducing agent.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometry analysis to quantify the relative protein expression levels.
References
- 1. Anti-Inflammatory Action of Resveratrol in the Central Nervous System in Relation to Glucose Concentration—An In Vitro Study on a Blood–Brain Barrier Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti‐inflammatory and analgesic activity of carnosol and carnosic acid in vivo and in vitro and in silico analysis of their target interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol Modulates Cytokine-Induced JAK/STAT Activation More Efficiently than 5-Aminosalicylic Acid: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of in vitro biosynthesis of N-acetylneuraminic acid by N-acyl- and N-alkyl-2-amino-2-deoxyhexoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-D-mannuronic Acid (M2000) and Inflammatory Cytokines in COVID-19; An In vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-Pentamannuronic Acid and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of D-Pentamannuronic acid (and its derivatives) with established neuroprotective agents: Memantine (B1676192), Donepezil (B133215), Riluzole (B1680632), and Edaravone. The information is compiled from preclinical and clinical studies to support research and drug development efforts in neurodegenerative diseases and acute neurological injuries.
Executive Summary
The landscape of neuroprotective therapies is diverse, with agents targeting various pathological mechanisms, from excitotoxicity and cholinergic deficits to oxidative stress and neuroinflammation. This compound, a component of alginate and the active ingredient of Sodium Oligomannate (GV-971), is an emerging neuroprotective agent with a unique mechanism of action centered on modulating the gut-brain axis and reducing neuroinflammation. This guide contrasts its efficacy with agents that have well-defined roles in clinical practice for conditions such as Alzheimer's disease, Parkinson's disease, and stroke.
Mechanisms of Action at a Glance
| Agent | Primary Mechanism of Action |
| This compound (Sodium Oligomannate/GV-971) | Modulates gut microbiota, reduces peripheral inflammation, and subsequently decreases neuroinflammation.[1][2][3][4] It may also inhibit amyloid-β fibril formation.[5] |
| Memantine | Uncompetitive, low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor, protecting against excitotoxicity.[6][7] |
| Donepezil | Reversible inhibitor of acetylcholinesterase (AChE), increasing the availability of acetylcholine (B1216132) in the synaptic cleft.[8] It may also have direct neuroprotective effects against amyloid-β toxicity.[3][9][10] |
| Riluzole | Inhibits presynaptic glutamate (B1630785) release and blocks postsynaptic NMDA receptors, thereby reducing glutamatergic excitotoxicity.[11] |
| Edaravone | Potent free radical scavenger that reduces oxidative stress and subsequent neuronal damage.[12][13][14] |
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from various experimental and clinical studies. It is important to note that these results are from different studies with varying models and methodologies, which should be considered when making direct comparisons.
Table 1: Preclinical Efficacy in Alzheimer's Disease Models
| Agent | Model | Key Finding | Quantitative Result | Reference |
| D-Mannuronic acid | Rat model of AD (Aβ injection) | Reduced apoptosis markers | Normalization of Bax/Bcl2 ratio and p53 levels. | [6][15][16] |
| Reduced oxidative stress | Normalization of malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) levels. | [6][15][16] | ||
| Memantine | Rat hippocampal neuron culture (Aβ₁₋₄₂ induced toxicity) | Increased neuronal viability | Addition of 1-10 µM memantine prevented Aβ₁₋₄₂-induced neuronal death. | [17] |
| Rat hippocampal neuron culture (NMDA induced toxicity) | Increased neuronal viability | Co-incubation with 50 µM memantine increased the proportion of living neurons by 43.5% compared to NMDA alone.[18] | ||
| Donepezil | Rat septal neuron culture (Aβ₁₋₄₂ induced toxicity) | Reduced neuronal death (LDH release) | Significant reduction in LDH efflux at concentrations of 1 µM and above. | [10] |
| Rat septal neuron culture (Aβ₁₋₄₀ induced toxicity) | Reduced neuronal death (LDH release) | Significant reduction in LDH efflux at concentrations of 100 nM and above. | [3] | |
| Riluzole | Transgenic mouse model of AD | Improved memory | Prevented memory decline. | [19] |
Table 2: Preclinical Efficacy in Parkinson's Disease and Stroke Models
| Agent | Model | Key Finding | Quantitative Result | Reference |
| Polymannuronic acid | Mouse model of Parkinson's Disease | Prevention of dopaminergic neuronal loss | Improved motor function and enhanced tyrosine hydroxylase (TH) expression. | [4][19][20][21][22][23][24] |
| Riluzole | Crayfish neuromuscular junction (glutamate-induced excitotoxicity) | Protection against excitotoxicity | 50 µM riluzole prevented the loss of excitatory postsynaptic potential (EPSP) in the presence of 20 mM glutamate.[25][26] | |
| Edaravone | Diabetic mice with retinal injury | Reduced oxidative stress | 25% reduction in retinal ROS production compared to vehicle.[27] | |
| Mice with bleomycin-induced lung injury | Improved survival | Increased survival rate from 25% to 90%. | [28] |
Table 3: Clinical Efficacy in Alzheimer's Disease
| Agent | Trial Phase | Key Finding | Quantitative Result | Reference |
| Sodium Oligomannate (GV-971) | Phase 3 | Improved cognitive function | Mean difference of 2.54 points in ADAS-Cog12 score compared to placebo at 36 weeks (p<0.0001).[3] | |
| Phase 2 | Improved cognitive function | Change in ADAS-Cog12 score of -2.58 in the 900mg group vs. -1.45 in the placebo group at 24 weeks (not statistically significant).[2][15] | ||
| Memantine | N/A | Standard of care | Used for moderate to severe Alzheimer's disease. | [6][7] |
| Donepezil | N/A | Standard of care | Used for mild, moderate, and severe Alzheimer's disease. | [8] |
Signaling Pathways and Experimental Workflows
This compound (GV-971) Signaling Pathway
Caption: Proposed mechanism of this compound (GV-971).
Memantine Signaling Pathway in Excitotoxicity
Caption: Memantine's role in blocking NMDA receptor-mediated excitotoxicity.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: A general workflow for assessing neuroprotective agents in vitro.
Detailed Experimental Protocols
Assessment of Neuroprotection against Amyloid-β Toxicity (Donepezil)
-
Objective: To determine if a test agent can protect neurons from toxicity induced by amyloid-beta (Aβ) peptides.[3][10]
-
Cell Culture: Primary septal neurons are isolated from embryonic day 17 Wistar rat fetuses and cultured for 7 days.
-
Procedure:
-
Prepare aggregated Aβ₁₋₄₂ by incubating a 1 mM stock solution at 37°C for 48 hours.
-
Pre-treat the cultured neurons with various concentrations of the test agent (e.g., Donepezil at 0.1, 1, 10 µM) for 24 hours.
-
Introduce Aβ₁₋₄₂ to the culture medium at a final concentration of 5 µM.
-
Incubate the cells for an additional 48 hours.
-
Assess neuronal cell death by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium using a commercially available kit.
-
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the LDH release in the agent-treated groups to the Aβ-only treated group and the untreated control group.
Assessment of Neuroprotection against Excitotoxicity (Memantine)
-
Objective: To evaluate the ability of a test agent to protect neurons from glutamate-induced excitotoxicity.[18]
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic rat brains and cultured.
-
Procedure:
-
Co-incubate cultured hippocampal neurons with the neurotoxin NMDA (10 µM) and the test agent (e.g., Memantine at 50 µM) for 24 hours. A control group with NMDA alone is also included.
-
After incubation, stain the cells with Hoechst 33342 (to label all nuclei) and Propidium Iodide (to label necrotic cells).
-
Capture fluorescent images of the stained cells.
-
Count the number of viable (Hoechst-positive, Propidium Iodide-negative), apoptotic (condensed Hoechst-positive nuclei), and necrotic (Propidium Iodide-positive) cells.
-
-
Data Analysis: Calculate the percentage of viable, apoptotic, and necrotic cells in each treatment group and compare the results to determine the neuroprotective effect.
In Vivo Assessment of Neuroprotection in a Parkinson's Disease Model (Polymannuronic Acid)
-
Objective: To assess the neuroprotective effect of a test agent on dopaminergic neurons in an animal model of Parkinson's disease.[19][20][21]
-
Animal Model: A chronic Parkinson's disease model is induced in C57BL/6J mice by intraperitoneal injection of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Procedure:
-
Pre-treat mice with the test agent (e.g., Polymannuronic acid) or vehicle via oral gavage daily for a specified period (e.g., 4 weeks).
-
Induce Parkinson's-like pathology with MPTP injections.
-
Conduct behavioral tests (e.g., open field test, rotarod test) to assess motor function.
-
Euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta.
-
-
Data Analysis: Compare the behavioral scores and the number of TH-positive neurons between the treated and untreated MPTP groups to determine the neuroprotective efficacy.
Conclusion
This compound and its derivatives represent a novel approach to neuroprotection, primarily targeting the gut-brain axis and neuroinflammation. Preclinical and emerging clinical data suggest its potential in Alzheimer's disease. In comparison, established neuroprotective agents like Memantine, Donepezil, Riluzole, and Edaravone have well-defined mechanisms targeting excitotoxicity, cholinergic pathways, and oxidative stress, with proven clinical utility in various neurological disorders.
The quantitative data presented, while not from direct comparative studies, provides a valuable resource for researchers to gauge the relative potencies and therapeutic windows of these agents in different pathological contexts. Future head-to-head studies are warranted to definitively establish the comparative efficacy of this compound. The detailed protocols and pathway diagrams included in this guide offer a practical framework for designing and interpreting future neuroprotective studies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect of donepezil against Abeta(1-40) neurotoxicity in rat septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymannuronic acid prebiotic plus Lacticaseibacillus rhamnosus GG probiotic as a novel synbiotic promoted their separate neuroprotection against Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study of Sodium Oligomannate (GV-971) in Participants With Mild to Moderate Alzheimer's Disease | University of Miami Health System [umiamihealth.org]
- 6. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of donepezil and memantine for protective effect against amyloid-beta(1-42) toxicity in rat septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A phase II randomized trial of sodium oligomannate in Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Study of Sodium Oligomannate (GV-971) in Participants With Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 17. oatext.com [oatext.com]
- 18. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Polymannuronic acid prevents dopaminergic neuronal loss via brain-gut-microbiota axis in Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.polyu.edu.hk [research.polyu.edu.hk]
- 22. research.polyu.edu.hk [research.polyu.edu.hk]
- 23. Preliminary evidence that riluzole protects against glutamate-induced excitotoxicity at the crayfish neuromuscular junction | Semantic Scholar [semanticscholar.org]
- 24. Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. digital-grinnell.nyc3.cdn.digitaloceanspaces.com [digital-grinnell.nyc3.cdn.digitaloceanspaces.com]
- 26. ojs.grinnell.edu [ojs.grinnell.edu]
- 27. researchgate.net [researchgate.net]
- 28. Effects of edaravone, a free-radical scavenger, on bleomycin-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: D-Pentamannuronic Acid vs. Conventional Pain Medication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Pentamannuronic acid, a novel analgesic and anti-inflammatory agent, with conventional pain medications, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and opioids. The information is based on available preclinical and clinical data, focusing on mechanisms of action, efficacy, and safety profiles to support research and drug development efforts.
A note on nomenclature: this compound is frequently referred to in the scientific literature as β-D-mannuronic acid and often designated as M2000. This guide will use these terms interchangeably.
Executive Summary
Mechanism of Action: A Divergence in Pathways
Conventional pain medications primarily act through two distinct pathways: inhibition of COX enzymes (NSAIDs) and agonism of opioid receptors (opioids). This compound exhibits a novel dual mechanism that encompasses aspects of NSAID-like action while also modulating the innate immune system.
1.1. This compound (β-D-mannuronic acid): Dual Inhibition
This compound is understood to exert its analgesic and anti-inflammatory effects through two primary mechanisms:
-
COX Inhibition: Similar to traditional NSAIDs, D-PM inhibits the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1]
-
Toll-like Receptor (TLR) Signaling Modulation: D-PM has been shown to act as an antagonist of TLR2 and TLR4.[2] These receptors are crucial components of the innate immune system and play a significant role in the inflammatory cascade. By inhibiting TLR signaling, D-PM can reduce the production of pro-inflammatory cytokines.[2]
1.2. Conventional NSAIDs: Prostaglandin Synthesis Blockade
The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, prostacyclins, and thromboxanes.[1][3]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa.[1]
-
COX-2 is an inducible enzyme that is upregulated during inflammation.[1] The analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of COX-1.[1]
1.3. Opioids: Central Nervous System Modulation
Opioids produce their potent analgesic effects by binding to and activating opioid receptors (μ, δ, and κ) located in the central and peripheral nervous systems.[4] This activation leads to:
-
Inhibition of Ascending Pain Pathways: Opioids decrease the transmission of pain signals from the spinal cord to the brain.
-
Activation of Descending Inhibitory Pathways: They enhance the activity of descending pathways from the brain that modulate and suppress pain signals in the spinal cord.[4]
Comparative Efficacy: Clinical Insights
Clinical trials have provided the most direct comparisons of the efficacy of this compound against conventional pain medication, specifically the NSAID naproxen (B1676952), in the context of chronic inflammatory conditions.
Table 1: Clinical Efficacy of this compound vs. Naproxen
| Indication | Trial Phase | Primary Endpoint | This compound (M2000) | Naproxen | Placebo | Reference(s) |
| Ankylosing Spondylitis | Phase I/II | ASAS20 Response at 12 weeks | 57.7% | 59% | 19% | [3][5] |
| Rheumatoid Arthritis | Phase I/II | ACR20 Response at 12 weeks | 74% | N/A | 16% (conventional therapy alone) | [6] |
| Rheumatoid Arthritis | Phase III | ACR20 Response at 12 weeks | Significantly higher than placebo and conventional therapy | N/A | N/A | [4] |
-
ASAS20 (Assessment of SpondyloArthritis international Society 20): 20% improvement in disease activity.
-
ACR20 (American College of Rheumatology 20): 20% improvement in tender or swollen joint counts and other criteria.
These studies indicate that this compound demonstrates comparable efficacy to naproxen in reducing the signs and symptoms of ankylosing spondylitis and is superior to conventional therapy in rheumatoid arthritis.
Safety and Tolerability Profile
A key differentiating factor for this compound appears to be its favorable safety profile, particularly concerning gastrointestinal side effects, a common issue with traditional NSAIDs.
Table 2: Comparative Safety Profile - Adverse Events
| Adverse Event | This compound (M2000) | Naproxen | Conventional Therapy Alone | Reference(s) |
| Gastrointestinal Events (Ankylosing Spondylitis) | Lower incidence than naproxen | Higher incidence than M2000 and placebo | N/A | [3][5] |
| Overall Adverse Events (Rheumatoid Arthritis) | 10% of patients | N/A | 57.1% of patients | [6] |
| Serious Adverse Events | No serious adverse events reported in the ankylosing spondylitis study. Showed no-to-very low adverse events in the phase III rheumatoid arthritis trial. | N/A | N/A | [4][7] |
Preclinical toxicology studies on β-D-mannuronic acid also suggest a high degree of safety, with a high LD50 value and no significant abnormalities observed in subchronic toxicity studies in rats.[5]
3.1. Side Effects of Conventional Pain Medications
-
NSAIDs: Common side effects include gastrointestinal issues (ulcers, bleeding), cardiovascular risks (heart attack, stroke), and renal impairment.[8]
-
Opioids: Known for a range of side effects including constipation, nausea, sedation, respiratory depression, and a high potential for tolerance, dependence, and addiction.
Experimental Protocols
4.1. Clinical Trial in Ankylosing Spondylitis (Phase I/II)
-
Objective: To evaluate the efficacy, safety, and tolerability of β-D-mannuronic acid in the treatment of ankylosing spondylitis.[5]
-
Study Design: A 12-week randomized, double-blind, placebo-controlled trial with three treatment arms.[5]
-
Participants: 85 patients with active ankylosing spondylitis according to the modified New York criteria.[5]
-
Interventions:
-
β-D-mannuronic acid (M2000) group (n=30)
-
Naproxen group (n=28)
-
Placebo group (n=27)[5]
-
-
Primary Outcome: The proportion of patients achieving an Assessment of SpondyloArthritis international Society (ASAS) 20 response at week 12.[5]
4.2. Clinical Trial in Rheumatoid Arthritis (Phase I/II)
-
Objective: To assess the efficacy and safety of β-D-mannuronic acid in rheumatoid arthritis patients with an inadequate response to conventional therapy.[6]
-
Study Design: A 12-week randomized, controlled clinical trial with two treatment arms.[6]
-
Participants: Patients with active rheumatoid arthritis according to the modified American College of Rheumatology (ACR) criteria.[6]
-
Interventions:
-
Primary Outcome: The proportion of patients achieving an ACR 20% improvement at 12 weeks.[6]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Figure 1. Mechanism of action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
References
- 1. researchgate.net [researchgate.net]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical assessment of β-d-mannuronic acid (M2000) as a non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility in D-Pentamannuronic Acid Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and biological activity of D-Pentamannuronic acid and its derivatives, with a focus on the reproducibility of key experimental findings. This compound, an acidic oligosaccharide derived from the alginate of marine brown algae, is gaining attention for its therapeutic potential, particularly in neurodegenerative and inflammatory diseases. Its oligomeric formulations, such as Sodium Oligomannate (GV-971), and monomeric derivatives like β-D-mannuronic acid (M2000), have shown promise as anti-inflammatory and neuroprotective agents.[1] This document summarizes quantitative data from pivotal studies, details relevant experimental protocols, and visualizes key pathways to support researchers in this field.
Comparison of Preparation Methods for Mannuronic Acid Oligosaccharides
The reproducibility of research on this compound and its oligomers, often referred to as mannuronate oligosaccharides (MAOS), begins with their preparation. The primary source material is alginate, a natural polysaccharide composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) units.[2] The degradation of alginate into low-molecular-weight oligosaccharides is typically achieved through chemical or enzymatic hydrolysis.[2][3]
| Preparation Method | Key Reagents/Enzymes | Typical Conditions | Outcome & Purity | Reference |
| Acid Hydrolysis | Formic acid (90%), H2SO4 | 100°C for several hours, followed by neutralization (e.g., with CaCO3). | Produces a mixture of oligosaccharides with varying degrees of polymerization. Purification is required via chromatography. | [2] |
| Enzymatic Hydrolysis | Alginate Lyase (e.g., from Cellulophaga sp.) | pH 8.0, 50°C. Reaction stopped by boiling. | Produces unsaturated oligosaccharides with a double bond at the non-reducing end.[4] High specificity can yield products of low polymerization degrees.[4][5] | [4][5] |
| Oxidative Degradation | Oxidizing agent (e.g., hydrogen peroxide) with radiation assistance. | 60-80°C for 4-50 minutes. | Can be controlled to produce oligosaccharides of a specific polymerization degree. Nanofiltration and spray drying are used for purification. | [6] |
Comparative Analysis of In Vitro Anti-Inflammatory and Neuroprotective Activity
A significant body of research has focused on the immunomodulatory and neuroprotective effects of D-mannuronic acid and its derivatives. A patented derivative, β-D-mannuronic acid (M2000), has been investigated as a novel non-steroidal anti-inflammatory drug (NSAID).[7]
| Compound | Model/Assay | Key Findings (Quantitative) | Mechanism of Action | Reference |
| β-D-mannuronic acid (M2000) | PBMCs from Rheumatoid Arthritis patients | After 12 weeks of treatment (500 mg, twice daily), IL-17 and RORγt gene expression decreased by 22.39-fold and 2.36-fold, respectively. IL-4 and GATA3 levels increased. | Immunosuppressive and anti-inflammatory effects.[7] | [7] |
| β-D-mannuronic acid (M2000) | Rat model of Alzheimer's Disease | Pretreatment with M2000 led to a significant inhibition of amyloid plaque production and reduced levels of Bax/Bcl2, P53, and MDA. | Antioxidant and anti-apoptotic properties.[8] | [8] |
| Mannuronic acid polymers (poly-M) | Human monocytes and HEK293 cells | Partly inhibited TNF production. | Activates cells via Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[9] | [9] |
| Alginate Oligosaccharides (AOS) | Mouse model of obesity | Counteracted obesity by activating AMP-activated protein kinase (AMPK). Unsaturated AOS showed higher anti-obesity effects. | Modulation of lipid and glucose metabolism.[10] | [10] |
Experimental Protocols
To ensure the reproducibility of the findings cited above, detailed experimental protocols are essential. Below are methodologies for the preparation of mannuronate oligosaccharides and the assessment of their anti-inflammatory activity.
Protocol 1: Enzymatic Hydrolysis of Alginate
This protocol outlines the preparation of alginate oligosaccharides using a purified alginate lyase.
1. Substrate Preparation:
-
Dissolve sodium alginate in a suitable buffer (e.g., 0.2 M NaAc, pH 8.10) to a final concentration of 0.25 mg/mL.
-
Filter the solution through a 0.45 µm filter membrane.
2. Enzymatic Reaction:
-
Add purified alginate lyase to the alginate solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 6 hours), or until the absorbance at 235 nm remains constant.
-
Terminate the reaction by heating the solution in boiling water for 5 minutes.
3. Preliminary Separation:
-
After filtration, adjust the pH of the supernatant to 2.85 to precipitate some of the oligosaccharides.
-
Collect the supernatant (Oligosaccharide Mixture A) and the pellet (Oligosaccharide Mixture B) separately.
-
Precipitate the oligosaccharides from the supernatant using ethanol.
4. Purification:
-
Dissolve the oligosaccharide mixtures in an appropriate buffer.
-
Load the solution onto an anion-exchange chromatography column (e.g., Q-Sepharose F.F.).
-
Elute the oligosaccharides using a gradient of a suitable salt solution (e.g., 0.2–1.2 M NaAc).
-
Monitor the fractions for the presence of unsaturated oligosaccharides by measuring absorbance at 235 nm.
5. Characterization:
-
Analyze the structure of the purified oligosaccharides using electrospray ionization-mass spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Protocol 2: In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation)
This protocol is a common in vitro assay to assess the anti-inflammatory properties of a compound.
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture consisting of 0.5 mL of the test compound (this compound or derivative) at various concentrations and 0.5 mL of 1% aqueous solution of bovine serum albumin.
2. Incubation:
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by increasing the temperature to 51°C for 20 minutes.
3. Measurement:
-
After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
4. Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
Use a known anti-inflammatory drug, such as diclofenac (B195802) sodium, as a reference standard.
Visualizing the Mechanisms of Action
To better understand the biological activity of this compound and its derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: TLR4 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for producing mannuronate oligosaccharides.
References
- 1. benchchem.com [benchchem.com]
- 2. vliz.be [vliz.be]
- 3. Chemical and enzymatic hydrolysis of alginate: a review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101037456A - Preparation method of alginate oligosaccharides - Google Patents [patents.google.com]
- 7. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of toll-like receptor (TLR) 2 and TLR4 in cell activation by mannuronic acid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
D-Pentamannuronic Acid and its Derivatives: A Comparative Guide to Clinical Trial Data
For researchers and drug development professionals, understanding the clinical landscape of novel therapeutic compounds is paramount. This guide provides a comparative analysis of clinical trial data for derivatives of D-Pentamannuronic acid, specifically focusing on Sodium Oligomannate (GV-971) for Alzheimer's disease and β-D-mannuronic acid for inflammatory joint disorders.
Executive Summary
Sodium Oligomannate (GV-971), a mixture of acidic linear oligosaccharides derived from marine brown algae, has shown potential in improving cognitive function in patients with mild-to-moderate Alzheimer's disease. Its proposed mechanism involves modulating the gut-brain axis to reduce neuroinflammation. In contrast, β-D-mannuronic acid has demonstrated efficacy in treating ankylosing spondylitis and rheumatoid arthritis, with a favorable safety profile compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism is believed to be centered on its anti-inflammatory and immunosuppressive properties.
Sodium Oligomannate (GV-971) for Alzheimer's Disease
Efficacy Data
A pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled trial conducted in China (NCT02293915) evaluated the efficacy and safety of GV-971 in patients with mild-to-moderate Alzheimer's disease.
| Outcome Measure | GV-971 (n=408) | Placebo (n=410) | p-value |
| Mean Change from Baseline in ADAS-Cog12 Score at Week 36 | - | - | <0.0001 |
| Difference between groups | -2.15 | - | - |
*ADAS-Cog12 (Alzheimer's Disease Assessment Scale-Cognitive Subscale): A lower score indicates better cognitive function.
Safety Data
The incidence of treatment-emergent adverse events was comparable between the GV-971 and placebo groups.
| Adverse Events | GV-971 | Placebo |
| Overall Incidence | 73.9% | 75.4% |
Experimental Protocol: Phase 3 Trial (NCT02293915)
-
Study Design: A 36-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 818 patients with a diagnosis of mild-to-moderate Alzheimer's disease.
-
Intervention: Oral administration of GV-971 (450 mg twice daily) or placebo.
-
Primary Outcome: The change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog12) score at week 36.
-
Secondary Outcomes: Included the Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC+), the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale, and the Neuropsychiatric Inventory (NPI).
Signaling Pathway
GV-971 is believed to act on the gut-brain axis. It remodels the gut microbiota, which in turn reduces the peripheral infiltration of immune cells into the brain, thereby mitigating neuroinflammation.
β-D-mannuronic acid for Inflammatory Joint Disorders
Efficacy Data
Ankylosing Spondylitis: A 12-week, randomized, double-blind, placebo-controlled, phase I/II clinical trial (IRCT2013062213739N1) compared β-D-mannuronic acid with naproxen (B1676952) and placebo.
| Outcome Measure | β-D-mannuronic acid (n=30) | Naproxen (n=28) | Placebo (n=27) |
| ASAS20 Response Rate at Week 12 | 57.7% | 59% | 19% |
*ASAS20 (Assessment of SpondyloArthritis international Society 20): Represents a 20% improvement in disease activity.
Rheumatoid Arthritis: A phase III, multinational, randomized, placebo-controlled trial evaluated the efficacy of β-D-mannuronic acid in patients with active rheumatoid arthritis.
| Outcome Measure | β-D-mannuronic acid | Placebo | Conventional Treatment |
| ACR20 Response Rate at Week 12 | Significantly higher | - | - |
*ACR20 (American College of Rheumatology 20): Represents a 20% improvement in disease symptoms.
Safety Data
In the ankylosing spondylitis trial, the incidence of gastrointestinal and other adverse events was higher with naproxen than with β-D-mannuronic acid and placebo. In the rheumatoid arthritis trial, β-D-mannuronic acid showed "no-to-very low" adverse events compared to placebo.
Experimental Protocol: Ankylosing Spondylitis Phase I/II Trial (IRCT2013062213739N1)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, three-arm parallel-group trial.
-
Participants: 85 patients with active ankylosing spondylitis according to the modified New York criteria.
-
Intervention: Oral administration of β-D-mannuronic acid, naproxen, or placebo.
-
Primary Outcome: The Assessment of SpondyloArthritis international Society (ASAS) 20 response rate at week 12.
Signaling Pathway
β-D-mannuronic acid is thought to exert its therapeutic effect through its anti-inflammatory and immunosuppressive properties, though the precise signaling pathway is still under investigation.
General Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, controlled clinical trial, applicable to the studies discussed.
Conclusion
Derivatives of this compound, namely Sodium Oligomannate (GV-971) and β-D-mannuronic acid, have shown promise in distinct therapeutic areas. GV-971 offers a novel approach to Alzheimer's disease by targeting the gut-brain axis, while β-D-mannuronic acid presents a safe and effective alternative for managing inflammatory joint diseases. Further research, including global Phase 3 trials for GV-971, will be crucial in validating these findings and understanding their full therapeutic potential.
Safety Operating Guide
Navigating the Disposal of D-Pentamannuronic Acid: A Precautionary Approach
Summary of Safety and Disposal Information
The following table summarizes key information for the safe handling and disposal of D-Pentamannuronic acid, based on data for Alginic acid sodium salt.
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [3] |
| Primary Route of Exposure | Inhalation of dust, ingestion, skin and eye contact. | [2] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and appropriate gloves. | [1][2] |
| First Aid: Eye Contact | Rinse immediately with plenty of water for at least 15 minutes. | [1][2] |
| First Aid: Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. | [1][2] |
| First Aid: Ingestion | Clean mouth with water and drink plenty of water afterwards. | [1][2] |
| First Aid: Inhalation | Remove to fresh air. | [1][2] |
| Environmental Hazards | Not expected to be hazardous to the environment.[1] | [1] |
| Disposal Consideration | Dispose of in accordance with local, state, and federal regulations. |
Experimental Protocols: Disposal Procedures
Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety glasses with side shields or goggles.
-
A standard laboratory coat.
-
Chemically resistant gloves (e.g., nitrile).
Disposal of Small Quantities (Milligram to Gram Scale):
For small, uncontaminated quantities of this compound, the following procedure is recommended, always in accordance with local regulations:
-
Dilution: Dissolve the this compound in a large volume of water. A general guideline is to use at least 100 times the volume of water to the volume of the chemical.
-
Neutralization (if necessary): Although this compound is an acid, it is a weak organic acid. For very small quantities, neutralization may not be required by local regulations. However, if required, slowly add a dilute solution of sodium bicarbonate (baking soda) or sodium hydroxide (B78521) with stirring until the pH is between 6 and 8.
-
Sewer Disposal: Pour the diluted and, if necessary, neutralized solution down the drain with a copious amount of running water. This helps to further dilute the substance and prevent any potential impact on the drainage system.
Disposal of Large Quantities or Contaminated Materials:
For larger quantities or for materials contaminated with this compound (e.g., contaminated labware, paper towels), do not dispose of them down the drain.
-
Collection: Collect the waste material in a clearly labeled, sealed, and appropriate waste container. The label should include the name of the chemical ("this compound Waste") and the date.
-
Storage: Store the waste container in a designated and secure chemical waste storage area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. Follow all institutional and local regulations for chemical waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling D-Pentamannuronic Acid
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of D-Pentamannuronic acid, tailored for researchers, scientists, and professionals in drug development. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on established protocols for handling acidic compounds of a similar nature.
Immediate Safety and Personal Protective Equipment (PPE)
Your first line of defense when handling this compound is appropriate personal protective equipment. Exposure can lead to skin and eye irritation or more severe chemical burns. Inhalation of any aerosolized particles or vapors should be avoided.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[1] | Protects against splashes and vapors that can cause severe eye damage.[2] |
| Hand | Nitrile or butyl rubber gloves.[2] | Provides a barrier against direct skin contact and chemical burns.[3] |
| Body | A laboratory coat is the minimum requirement. For larger quantities, an impervious or acid-resistant apron or suit is recommended.[1][4] | Protects skin and clothing from spills and splashes.[5] |
| Respiratory | Generally not required when handled in a well-ventilated area or fume hood. If aerosols may be generated, use an appropriate respirator.[2][3] | Prevents inhalation of potentially harmful acid vapors or dust.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]
-
Have spill control materials, such as a neutralizing agent (sodium bicarbonate) and absorbent pads, available in the immediate work area.[4]
2. Handling the Compound:
-
Before handling, carefully inspect the container for any damage or leaks.
-
When preparing solutions, always add the acid to water slowly and in small amounts to prevent a violent exothermic reaction and splashing. Never add water to acid.[4]
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the area where this compound is handled.[6]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[6]
-
Keep the container tightly closed when not in use.
Disposal Plan: Safe Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Neutralization of Aqueous Waste:
-
For small quantities of aqueous waste containing this compound, neutralization is a primary disposal step.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate, to the acidic solution while stirring.[7]
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.[8]
-
Once neutralized, the solution can typically be disposed of down the drain with a large volume of water, provided it does not contain any other hazardous materials (e.g., heavy metals).[8] Always adhere to local and institutional regulations for drain disposal.
2. Solid Waste and Contaminated Materials:
-
Any solid this compound waste should be collected in a clearly labeled, sealed container.
-
Contaminated materials, such as gloves, absorbent pads, and weighing papers, should also be collected in a designated and labeled waste container.
-
Dispose of solid waste and contaminated materials through your institution's hazardous waste management program.
3. Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water) three times.
-
The rinsate should be collected and neutralized as described above.
-
Once decontaminated, the container can often be disposed of as regular laboratory glass or plastic waste.
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, incorporating critical safety checkpoints.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 2. leelinework.com [leelinework.com]
- 3. quicktest.co.uk [quicktest.co.uk]
- 4. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 5. iigtchem.com [iigtchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
